1,2,4-Triethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-triethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLWIOJSURYFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075034 | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-44-1 | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-triethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-TRIETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9XQ8U6QVK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,4-Triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,4-triethylbenzene, a significant aromatic hydrocarbon. The document details its structural characteristics, physicochemical data, and spectral information. Furthermore, it outlines key chemical reactions, including its synthesis and subsequent transformations, supported by generalized experimental protocols. Visual diagrams generated using DOT language are provided to illustrate reaction pathways and experimental workflows, offering a valuable resource for professionals in organic synthesis, materials science, and drug development.
Introduction
This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three ethyl groups at the 1, 2, and 4 positions.[1][2][3][4][5] As a member of the alkylbenzene family, its physical and chemical behaviors are dictated by the interplay between the aromatic core and the activating, ortho-, para-directing ethyl substituents. This guide aims to consolidate the available data on this compound, presenting it in a structured and accessible format for researchers and professionals.
Physical and Chemical Properties
The physical state of this compound at room temperature is a colorless liquid with a characteristic sweet odor.[6] It is a flammable compound and is nearly insoluble in water but demonstrates good solubility in nonpolar organic solvents such as hexane (B92381) and heptane.[6] This solubility profile is a direct consequence of its predominantly nonpolar hydrocarbon structure.
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈ | [4][5][7] |
| Molecular Weight | 162.27 g/mol | [4][7] |
| CAS Number | 877-44-1 | [2][3][4][5][7] |
| Appearance | Colorless liquid | [6] |
| Odor | Sweet, aromatic | [6] |
| Density | 0.872 g/mL at 25 °C | |
| Boiling Point | 218-222 °C | [2][5] |
| Melting Point | -78 °C | |
| Flash Point | 81 °C (177.8 °F) | |
| Refractive Index (n²⁰/D) | 1.501 | |
| Vapor Pressure | 0.2 mmHg at 25 °C | |
| Solubility in Water | Insoluble | [6] |
| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, heptane) |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to aromatic protons and the ethyl groups (quartet for -CH₂- and triplet for -CH₃). | [7][8] |
| ¹³C NMR | Resonances for the aromatic carbons (substituted and unsubstituted) and the aliphatic carbons of the ethyl groups. | [8] |
| Infrared (IR) Spectroscopy | C-H stretching for aromatic and aliphatic groups, C=C stretching of the aromatic ring, and out-of-plane bending bands indicative of the 1,2,4-substitution pattern. | [3][7][9][10][11][12][13] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 162, with characteristic fragmentation patterns involving the loss of methyl (M-15) and ethyl (M-29) groups. | [5][7][14] |
Chemical Synthesis and Reactivity
Synthesis via Friedel-Crafts Alkylation
This compound is typically synthesized via the Friedel-Crafts alkylation of benzene or a partially ethylated benzene derivative. The reaction involves the electrophilic substitution of the aromatic ring with an ethyl group, usually from an ethyl halide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[15]
-
Materials: Benzene (or diethylbenzene), ethyl bromide (or ethene), anhydrous aluminum chloride (catalyst), hydrochloric acid (for ethene activation), ice, water, diethyl ether, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aromatic substrate (e.g., diethylbenzene) and a suitable solvent if necessary.
-
Cool the flask in an ice bath.
-
Slowly add anhydrous aluminum chloride to the cooled and stirred reaction mixture.
-
Add the ethylating agent (e.g., ethyl bromide) dropwise from the dropping funnel, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice-cold water to decompose the catalyst.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
-
Electrophilic Aromatic Substitution
The ethyl groups on the benzene ring are activating and ortho-, para-directing. In this compound, the positions for further electrophilic substitution are C3, C5, and C6. Steric hindrance from the existing ethyl groups will influence the regioselectivity of incoming electrophiles. The C5 position is generally the most sterically accessible and electronically favorable for substitution.
References
- 1. RU2072973C1 - Method of synthesis of triethylbenzene - Google Patents [patents.google.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Benzene, 1,2,4-triethyl- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. This compound | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Molecular Structure and Properties of 1,2,4-Triethylbenzene
Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectral characteristics of 1,2,4-triethylbenzene. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, outlines detailed experimental protocols for its synthesis, and presents critical information regarding its applications and safe handling. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and procedural workflows, ensuring clarity and ease of understanding for technical audiences.
Introduction
This compound is an aromatic hydrocarbon comprising a benzene (B151609) ring substituted with three ethyl groups at the 1, 2, and 4 positions.[1] It is a colorless liquid at room temperature with a characteristic sweet, aromatic odor.[1] Primarily, it serves as a solvent and a valuable intermediate in the synthesis of other organic compounds.[1] Its molecular structure lends it to applications in materials science and as a precursor for synthesizing derivatives of indan (B1671822) and tetralin, which can be used as biological markers in fossil fuels.[1][2] This guide details the fundamental molecular and chemical aspects of this compound.
Molecular Structure and Identification
The structure of this compound is defined by the arrangement of three ethyl substituents on the benzene core. This asymmetric substitution pattern influences its chemical and physical properties.
graph "Molecular_Structure_of_1_2_4_Triethylbenzene" {
layout=neato;
node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];
// Benzene Ring
C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"];
C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4"];
C3 [label="C", pos="-0.87,-0.5!", fillcolor="#F1F3F4"];
C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4"];
C5 [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4"];
C6 [label="C", pos="0.87,0.5!", fillcolor="#F1F3F4"];
// Edges for the ring
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Ethyl group at C1
C1_CH2 [label="CH₂", pos="0,2!", fillcolor="#FFFFFF"];
C1_CH3 [label="CH₃", pos="0,3!", fillcolor="#FFFFFF"];
C1 -- C1_CH2 [color="#34A853"];
C1_CH2 -- C1_CH3 [color="#34A853"];
// Ethyl group at C2
C2_CH2 [label="CH₂", pos="-1.73,1!", fillcolor="#FFFFFF"];
C2_CH3 [label="CH₃", pos="-2.6,-0.5!", fillcolor="#FFFFFF"];
C2 -- C2_CH2 [color="#EA4335"];
C2_CH2 -- C2_CH3 [color="#EA4335"];
// Ethyl group at C4
C4_CH2 [label="CH₂", pos="0,-2!", fillcolor="#FFFFFF"];
C4_CH3 [label="CH₃", pos="0,-3!", fillcolor="#FFFFFF"];
C4 -- C4_CH2 [color="#4285F4"];
C4_CH2 -- C4_CH3 [color="#4285F4"];
}
Caption: Workflow for the synthesis of triethylbenzene (B13742051) via disproportionation.
Experimental Protocol: Synthesis of Triethylbenzene via Disproportionation
This protocol is adapted from a patented method for synthesizing triethylbenzene isomers.
-
1. Materials and Equipment:
-
Mixture of ethylbenzene (B125841) and diethylbenzene (at least 20 wt.% diethylbenzene).
-
Chloroaluminium-based catalytic complex.
-
Jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe.
-
Separatory funnel.
-
Rectification column.
-
2. Procedure:
-
Charge the reactor with the mixture of ethylbenzene and diethylbenzene.
-
Introduce the chloroaluminium catalytic complex into the reactor. The concentration of the complex should be approximately 5 wt.% of the reactant mixture.
-
Heat the reaction mixture to 120°C while stirring and maintain this temperature for a contact time of 15 minutes to facilitate the disproportionation reaction.
-
After the reaction period, cool the reaction mass to a temperature between 30-50°C.
-
Allow the mixture to age at this temperature for 20-40 minutes with continued stirring. This step can help improve the isomer distribution.
-
3. Work-up and Purification:
-
Transfer the cooled reaction mass to a separatory funnel. The catalyst will form a separate, denser layer (sludge).
-
Carefully remove the catalyst sludge.
-
Wash the organic layer sequentially with water and a mild alkaline solution to neutralize and remove any remaining catalyst residue.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Subject the crude product to rectification (fractional distillation) to separate the components. Benzene, ethylbenzene, and diethylbenzene are sequentially isolated, yielding the triethylbenzene fraction.
Applications in Research and Industry
This compound is a compound with niche but important applications:
-
Chemical Intermediate: It is a precursor for the synthesis of more complex molecules, including ethyl derivatives of indan and tetralin.[1][2]
-
Solvent: Due to its aromatic nature and liquid state over a wide range of temperatures, it can be used as a high-boiling-point solvent in specific organic reactions.[1]
-
Materials Science: It is studied for its potential use in the formulation of high-performance polymers and resins.[1]
-
Natural Occurrence: The compound has been identified in certain natural products, such as the mango (Mangifera indica).[3]
Safety and Handling
This compound is a flammable liquid and poses several health hazards. Proper safety protocols are mandatory for its handling and storage.
Table 4: Safety and Hazard Information for this compound
| Hazard Category | Description | Precautionary Measures | Reference(s) |
| :--- | :--- | :--- | :--- |
| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. |[3][4] |
| Health Hazards | Harmful if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Avoid breathing vapors. Use only in well-ventilated areas. Wear protective gloves, clothing, and eye/face protection. |[4] |
| Environmental | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |[4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep cool. | Store locked up. Ground/bond container and receiving equipment. |[3] |
Caption: Logical workflow for responding to a this compound spill.
References
Solubility of 1,2,4-Triethylbenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,4-triethylbenzene, a key aromatic hydrocarbon intermediate. An understanding of its solubility is crucial for applications in chemical synthesis, formulation development, and purification processes. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
This compound is a nonpolar aromatic hydrocarbon.[1][2] Its molecular structure, characterized by a benzene (B151609) ring substituted with three ethyl groups, dictates its solubility behavior.[1][2] The fundamental principle of "like dissolves like" is paramount in predicting its solubility. Consequently, this compound is expected to be readily soluble in nonpolar organic solvents and exhibit limited solubility in polar solvents.[1]
Quantitative Solubility Data
A comprehensive review of scientific literature reveals a scarcity of specific quantitative solubility data for this compound across a wide range of organic solvents. However, the following data point has been reported:
| Solvent | Temperature (°C) | Solubility (g/L) |
| Ethanol (B145695) | 25 | 437.86[3] |
It is important to note that while ethanol is a polar solvent, the presence of an ethyl group provides some nonpolar character, allowing for a degree of miscibility with this compound. Based on its chemical properties, this compound is known to be soluble in other nonpolar organic solvents such as hexane (B92381) and heptane, and is insoluble in water.[1][2]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for various research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Method 1: Isothermal Saturation Method
This gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent.
Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Vials with airtight seals
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.
-
Once the solvent is completely removed, reweigh the vial containing the this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
Solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent withdrawn.
-
Method 2: High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for determining solubility with high accuracy and requires smaller sample volumes.
Objective: To quantify the concentration of this compound in a saturated solution using HPLC with an external standard calibration.
Materials:
-
Same as Method 1
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase compatible with the solute and solvent
Procedure:
-
Preparation of Saturated Solution:
-
Follow step 1 from the Isothermal Saturation Method.
-
-
Sample Preparation:
-
Follow step 2 from the Isothermal Saturation Method.
-
Dilute a known volume of the clear, filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
-
HPLC Analysis:
-
Inject the prepared standard solutions into the HPLC system to construct a calibration curve (peak area vs. concentration).
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in a typical solubility determination experiment.
Caption: Workflow for experimental solubility determination.
References
Spectroscopic Profile of 1,2,4-Triethylbenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-triethylbenzene, a key aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide includes structured data tables, detailed experimental protocols, and a visualization of the spectroscopic analysis workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 7.0-7.2 | m | - | Aromatic-H |
| 2.6-2.7 | q | 7.6 | -CH₂- (Benzylic) |
| 1.2-1.3 | t | 7.6 | -CH₃ |
Note: Specific chemical shifts for the aromatic protons were not available in the searched literature. The data presented is based on typical values for similar aromatic structures.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 142.1 | C-1 |
| 139.3 | C-2 |
| 136.9 | C-4 |
| 128.2 | C-5 |
| 127.5 | C-3 |
| 125.8 | C-6 |
| 25.8 | -CH₂- (at C-1) |
| 25.5 | -CH₂- (at C-2) |
| 25.2 | -CH₂- (at C-4) |
| 15.8 | -CH₃ (at C-1) |
| 15.6 | -CH₃ (at C-2) |
| 15.5 | -CH₃ (at C-4) |
Note: The assignments are predicted based on the substitution pattern and have not been experimentally verified in the available literature.
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030-3080 | Strong | Aromatic C-H Stretch |
| 2845-2975 | Strong | Aliphatic C-H Stretch |
| 1600, 1500 | Medium-Strong | Aromatic C=C Stretch |
| 1470-1370 | Medium | Aliphatic C-H Bend |
| 900-675 | Strong | C-H Out-of-plane Bend |
Note: The IR data is based on characteristic absorption bands for tri-substituted aromatic compounds with ethyl groups.
Mass Spectrometry Data
| m/z | Relative Abundance (%) | Proposed Fragment |
| 162 | 25 | [M]⁺ (Molecular Ion) |
| 147 | 100 | [M-CH₃]⁺ |
| 133 | 40 | [M-C₂H₅]⁺ |
| 119 | 20 | [M-C₃H₇]⁺ |
| 105 | 35 | [M-C₄H₉]⁺ |
| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |
Data obtained from the National Institute of Standards and Technology (NIST) database.[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of neat this compound was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) with a programmed temperature gradient. The eluent from the GC was introduced into the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed by a quadrupole mass analyzer.
Visualization of Spectroscopic Analysis
The following diagram illustrates the workflow of spectroscopic analysis for the structural elucidation of this compound.
References
An In-depth Technical Guide to the Isomers of Triethylbenzene: Properties, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylbenzene (B13742051), an aromatic hydrocarbon with the chemical formula C₁₂H₁₈, exists as three distinct isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046). While sharing the same molecular weight, their structural differences impart unique physical, chemical, and biological properties. This guide provides a comprehensive overview of these isomers, detailing their synthesis, physicochemical characteristics, and potential toxicological profiles. Particular attention is given to the neurotoxic potential of this compound and its implicated signaling pathways, offering insights for researchers in toxicology and drug development. All quantitative data is presented in comparative tables, and detailed experimental protocols for synthesis and property determination are provided.
Introduction
The isomers of triethylbenzene are colorless liquids with applications as solvents and intermediates in the synthesis of other organic compounds.[1] Their industrial production often involves processes such as the disproportionation of diethylbenzene or the Friedel-Crafts alkylation of benzene (B151609).[2][3] Understanding the distinct properties of each isomer is crucial for their effective utilization and for assessing their environmental and health impacts. This guide aims to consolidate the available technical information on the triethylbenzene isomers to serve as a valuable resource for the scientific community.
Physicochemical Properties of Triethylbenzene Isomers
The physical and chemical properties of the three triethylbenzene isomers are summarized in the tables below. These properties are critical for their handling, separation, and application in various chemical processes.
Table 1: General and Physical Properties of Triethylbenzene Isomers
| Property | 1,2,3-Triethylbenzene | This compound | 1,3,5-Triethylbenzene (sym-Triethylbenzene) |
| CAS Number | 25340-18-5[4] | 877-44-1[1] | 102-25-0[5] |
| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |
| Molecular Weight ( g/mol ) | 162.27 | 162.27 | 162.27 |
| Appearance | Colorless liquid | Colorless liquid[1] | Colorless liquid[5] |
| Boiling Point (°C) | 212.7[4] | 220-222[2][6] | 215[7] |
| Melting Point (°C) | -25.43 (estimate)[4] | -78[2][6] | -66.5[5] |
| Density (g/mL at 25°C) | 0.863[4] | 0.872[2][6] | 0.862[5][7] |
| Refractive Index (n20/D) | 1.4969 (estimate)[4] | 1.501[2][6] | 1.495[5][8] |
| Flash Point (°C) | 75.5[4] | 81 | 76[5] |
| Solubility | Insoluble in water; Soluble in alcohol and ether.[9] | Insoluble in water; Soluble in organic solvents.[1] | Practically insoluble in water; Soluble in ethanol (B145695) and diethyl ether.[5] |
Table 2: Toxicological and Safety Data for Triethylbenzene Isomers
| Property | 1,2,3-Triethylbenzene | This compound | 1,3,5-Triethylbenzene |
| Primary Hazards | Eye irritant, may cause CNS depression.[10] | Neurotoxin, eye irritant, may cause CNS depression.[10] | Eye and skin irritant.[11] |
| Vapor Pressure (mm Hg at 20°C) | ~61.0-69.9[10] | ~61.0-69.9[10] | ~61.0-69.9[10] |
Synthesis of Triethylbenzene Isomers
The synthesis of triethylbenzene isomers is primarily achieved through two main routes: Friedel-Crafts alkylation of benzene and the disproportionation of diethylbenzene. The isomer distribution is highly dependent on the reaction conditions.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride, can produce a mixture of triethylbenzene isomers. The 1,3,5-isomer is often favored under thermodynamic control.[12]
Disproportionation of Diethylbenzene
The disproportionation of diethylbenzene, often in the presence of a catalyst, can yield a mixture of benzene, ethylbenzene, and triethylbenzene isomers. This method is common in industrial settings.[11]
Experimental Protocols
Synthesis of 1,3,5-Triethylbenzene via Friedel-Crafts Alkylation
This protocol is adapted from established Friedel-Crafts alkylation procedures.[12]
Materials:
-
Anhydrous benzene
-
Ethyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Hydrochloric acid (10% solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using calcium chloride drying tubes.
-
In the flask, place anhydrous aluminum chloride (40 g, 0.3 mol).
-
Add anhydrous benzene (80 mL, 0.9 mol) to the dropping funnel.
-
Cool the flask in an ice bath. Slowly add the benzene to the aluminum chloride with stirring.
-
After the addition of benzene is complete, add ethyl bromide (44 mL, 0.6 mol) to the dropping funnel and add it dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 10% HCl (2 x 50 mL), water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and finally with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by distillation.
-
Fractionally distill the residue under reduced pressure to isolate 1,3,5-triethylbenzene.
Characterization and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the separation and identification of triethylbenzene isomers.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., 5% phenyl-methylpolysiloxane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the triethylbenzene isomer mixture (e.g., 100 ppm) in a suitable solvent like hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection as appropriate).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the isomers based on their retention times and fragmentation patterns in the mass spectra. The molecular ion peak (m/z 162) and characteristic fragment ions (e.g., m/z 147, 133, 119, 105, 91) will be prominent.
Determination of Physical Properties
Standard laboratory methods should be employed for the accurate determination of physical properties.
-
Boiling Point: Determined using simple distillation or a Thiele tube apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.[6]
-
Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature.[1][13]
-
Refractive Index: Measured using a refractometer, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).[14]
Biological Implications: Neurotoxicity of this compound
Of the three isomers, this compound has been identified as a neurotoxin.[5] Its toxicity is believed to stem from its metabolism to a γ-diketone, 1,2-diacetyl-4-ethylbenzene. This metabolite can react with amino groups on neurofilament proteins, leading to protein cross-linking and aggregation, which disrupts axonal transport and causes nerve damage.[5] In contrast, 1,3,5-triethylbenzene is not considered neurotoxic as it cannot form a γ-diketone metabolite.[5]
Recent studies on related neurotoxic metabolites have implicated the Triggering Receptor Expressed on Myeloid cells 1 (TREM-1) signaling pathway in the resulting neuroinflammation.[6] It is plausible that the γ-diketone metabolite of this compound could also activate this pathway in microglia, the resident immune cells of the central nervous system.
Conclusion
The isomers of triethylbenzene, while structurally similar, exhibit distinct properties that are important for their industrial applications and toxicological assessment. 1,3,5-triethylbenzene is a key product of thermodynamically controlled synthesis, while the mixture of isomers from disproportionation requires careful separation for specific applications. The neurotoxicity of this compound, mediated by its γ-diketone metabolite, highlights the importance of understanding the metabolic fate of such compounds. Further research into the specific signaling pathways, such as the TREM-1 pathway, will be crucial for developing strategies to mitigate the potential health risks associated with exposure to this isomer. This guide provides a foundational resource for researchers and professionals working with these important aromatic hydrocarbons.
References
- 1. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) in Inflammation and Disease: Mechanisms, Therapeutic Potential, and Future Directions | MDPI [mdpi.com]
- 4. onepetro.org [onepetro.org]
- 5. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RU2072973C1 - Method of synthesis of triethylbenzene - Google Patents [patents.google.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide on the Environmental Fate and Degradation of 1,2,4-Triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of 1,2,4-triethylbenzene. This document synthesizes available data on its physicochemical properties, abiotic and biotic degradation pathways, and potential environmental impact. Due to the limited specific data for this compound, information from structurally similar compounds, such as ethylbenzene (B125841) and other alkylated benzenes, has been used to infer potential degradation pathways and environmental behavior. This is clearly indicated where such analogies are made.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its distribution and behavior in the environment. This compound is a colorless liquid with a characteristic aromatic odor and is sparingly soluble in water but soluble in organic solvents.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ | [2] |
| Molecular Weight | 162.27 g/mol | [2] |
| CAS Number | 877-44-1 | [3] |
| Melting Point | -78 °C | [4] |
| Boiling Point | 220-222 °C | [4] |
| Density | 0.872 g/mL at 25 °C | [4] |
| Vapor Pressure | Not explicitly found for this compound. For the related 1,2,4-trimethylbenzene (B165218): 2.1 mmHg at 25°C. | [5] |
| Water Solubility | Insoluble | [6] |
| LogP (Octanol-Water Partition Coefficient) | 4.3 (estimated) | [3] |
| Henry's Law Constant | For the related 1,2,4-trimethylbenzene: 6.16 x 10⁻³ atm-m³/mol | [5] |
| Organic Carbon-Water Partition Coefficient (Koc) | For the related 1,2,4-trimethylbenzene: 537 (measured) | [5] |
Abiotic Degradation
Abiotic degradation processes, including photolysis and hydrolysis, play a role in the environmental transformation of this compound, particularly in the atmosphere.
2.1. Photolysis
Direct photolysis of this compound in water and soil is not expected to be a significant degradation pathway as it does not absorb light at wavelengths above 290 nm.[5] However, in the atmosphere, it is susceptible to indirect photooxidation through reactions with hydroxyl (•OH) radicals.[7] The estimated atmospheric half-life for the reaction of the related compound 1,2,4-trimethylbenzene with hydroxyl radicals is approximately 12 hours.[7]
2.2. Hydrolysis
Hydrolysis is not considered a significant environmental fate process for this compound as alkylbenzenes lack hydrolyzable functional groups.[5]
Biotic Degradation
Biodegradation is a primary mechanism for the removal of this compound from soil and water environments. Both aerobic and anaerobic microorganisms can break down this compound, although the specific pathways and rates for this compound are not well-documented. The following sections describe likely degradation routes based on studies of similar compounds.
3.1. Aerobic Biodegradation
Under aerobic conditions, the biodegradation of alkylbenzenes is typically initiated by oxygenase enzymes that attack either the aromatic ring or the alkyl side chains.[8] For ethyl-substituted benzenes, a common pathway involves the oxidation of the ethyl group.
A proposed aerobic degradation pathway for this compound, based on the known metabolism of ethylbenzene, would likely involve the following steps:
-
Hydroxylation of an ethyl group: A monooxygenase enzyme would hydroxylate one of the ethyl groups to form a primary alcohol.
-
Oxidation to an aldehyde and then a carboxylic acid: The alcohol is further oxidized to an aldehyde and then to a carboxylic acid.
-
Ring cleavage: The resulting aromatic carboxylic acid can then undergo ring hydroxylation and subsequent cleavage by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways.[8]
Caption: Proposed aerobic degradation pathway of this compound.
3.2. Anaerobic Biodegradation
Anaerobic degradation of alkylbenzenes is a slower process but can be significant in anoxic environments like contaminated aquifers and sediments. The anaerobic degradation of ethylbenzene has been studied in denitrifying bacteria and provides a model for the potential anaerobic fate of this compound.[1][9][10]
A plausible anaerobic degradation pathway, initiated by the addition of fumarate (B1241708) to one of the ethyl groups, is as follows:
-
Fumarate addition: The degradation is initiated by the addition of fumarate to the α-carbon of an ethyl group, catalyzed by a glycyl radical enzyme.
-
Carbon skeleton rearrangement and decarboxylation: The resulting succinate (B1194679) derivative undergoes a series of reactions, including carbon skeleton rearrangement and decarboxylation.
-
Formation of benzoyl-CoA: These initial steps lead to the formation of a key central intermediate, benzoyl-CoA (or a substituted analogue), which can then be further degraded through ring reduction and cleavage.[9]
References
- 1. Ethylbenzene Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 877-44-1 [chemicalbook.com]
- 5. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triethylbenzene | C12H18 | CID 39149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dep.nj.gov [dep.nj.gov]
- 8. Bacterial aerobic degradation of benzene, toluene, ethylbenzene and xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Anaerobic degradation of ethylbenzene and toluene in denitrifying strain EbN1 proceeds via independent substrate-induced pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Material Safety of 1,2,4-Triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 1,2,4-Triethylbenzene (CAS No. 877-44-1). The information is compiled for professionals in research and development who require detailed technical information for risk assessment and safe handling. This document summarizes available data on physical and chemical properties, toxicological effects, and safety protocols, while also noting where data is currently unavailable.
Chemical and Physical Properties
This compound is a colorless liquid with a distinctive sweet odor.[1][2] It is an aromatic hydrocarbon that is insoluble in water but soluble in organic solvents.[1][2] The presence of three ethyl groups on the benzene (B151609) ring contributes to its hydrophobic nature.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈ | [3] |
| Molecular Weight | 162.27 g/mol | [3] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Sweet, aromatic | [1][2] |
| Boiling Point | 220-222 °C | [4] |
| Melting Point | -78 °C | [4] |
| Density | 0.872 g/mL at 25 °C | [4] |
| Vapor Pressure | 1.55 mmHg | [5] |
| Flash Point | 181 °F (82.8 °C) | [5] |
| Water Solubility | Insoluble | [2][5] |
| log Kow | 4.3 (estimated) | [3] |
Toxicological Information
The primary toxicological concern associated with this compound is its potential for neurotoxicity.[6] There is a significant lack of data regarding its acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.[6]
Acute Toxicity
Table 2: Acute Toxicity of this compound
| Route | Species | Value | Classification | Source(s) |
| Oral | Data Not Available | Data Not Available | Not Classified | |
| Dermal | Data Not Available | Data Not Available | Not Classified | |
| Inhalation | Data Not Available | Data Not Available | Not Classified |
Subchronic Toxicity and Neurotoxicity
Subchronic oral exposure to this compound has been shown to induce axonopathy of the peripheral nerves in animal models.[6] The critical effect is believed to be peripheral neurotoxicity.[6]
A Lowest Observed Adverse Effect Level (LOAEL) for neurotoxic effects has been established in rats.
Table 3: Subchronic Oral Toxicity of this compound
| Species | Exposure | Dose | Effect | Source(s) |
| Rat | Gavage, 8 weeks | 200 mg/kg body weight/day | Neurotoxic effects (clinical and electrophysiological) | [6] |
There is no No Observed Adverse Effect Level (NOAEL) determined from this study.[6] It has been noted that this compound induces less severe neurotoxic effects than the structurally related 1,2-diethylbenzene.[6]
Hazard Identification and Classification
The Globally Harmonized System (GHS) classification for this compound is not consistently reported across all sources. Based on available data, a potential classification is presented below.
Table 4: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Note: This classification is based on available information and may not be comprehensive. Users should consult official regulatory sources for the most current classification.
Experimental Protocols
Detailed experimental protocols for the key toxicological studies on this compound are not fully available in the public domain. However, the methodologies likely followed standardized OECD guidelines. Below are summaries of the relevant OECD protocols for the types of studies conducted.
Acute Oral Toxicity (OECD 423)
The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[7][8] The method uses a minimal number of animals to assign a GHS classification.
Experimental Workflow:
-
Dosing: A starting dose is administered to a group of three animals (typically rats).
-
Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.[9]
-
Stepwise Procedure: Depending on the outcome (survival or mortality), the dose for the next group of animals is either increased or decreased.
-
Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.
Acute Dermal Toxicity (OECD 402)
This guideline outlines a procedure for assessing the acute toxicity of a substance applied to the skin.[10][11][12]
Experimental Workflow:
-
Animal Selection: Healthy young adult animals (often rabbits or rats) with intact skin are used.[13]
-
Dose Application: The test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface) and covered with a porous gauze dressing for 24 hours.[14]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[11]
-
Endpoint: The study determines the LD50 value or classifies the substance based on the observed effects at different dose levels.
Neurotoxicity Assessment
The neurotoxicity studies on this compound by Gagnaire et al. (1990, 1993) likely involved the following general procedures:
-
Animal Model: Male Sprague-Dawley rats were used.[6]
-
Administration: this compound was administered orally by gavage.[6]
-
Electrophysiological Examination: Motor and sensory conduction velocities (MCV and SCV) and the amplitude of the sensory action potential (ASAP) of the tail nerve were measured at regular intervals.
-
Clinical Observation: Animals were observed for signs of neurotoxicity, such as gait disorders.[6]
Signaling Pathways and Mechanisms of Action
The neurotoxicity of this compound is believed to be mediated by its metabolic conversion to a gamma-diketone, specifically 1,2-diacetyl-4-ethylbenzene.[6] This mechanism is analogous to the neurotoxicity of n-hexane and methyl n-butyl ketone, which are metabolized to the neurotoxic gamma-diketone 2,5-hexanedione.[15]
The proposed signaling pathway for gamma-diketone neurotoxicity involves the following steps:
-
Metabolism: this compound is metabolized in the body, leading to the formation of the gamma-diketone 1,2-diacetyl-4-ethylbenzene.
-
Protein Adduct Formation: The gamma-diketone reacts with primary amino groups (e.g., lysine (B10760008) residues) on neurofilaments and other axonal cytoskeletal proteins.[15] This reaction forms pyrrole (B145914) adducts.[16]
-
Protein Cross-linking: The pyrrole adducts can undergo oxidation, leading to the cross-linking of neurofilament proteins.
-
Axonal Transport Disruption: The cross-linking and aggregation of neurofilaments disrupt the normal axonal transport system.
-
Axonal Swelling: The disruption of axonal transport leads to the accumulation of neurofilaments, causing characteristic axonal swellings.
-
Axonopathy: The progressive axonal swelling ultimately results in nerve degeneration and the clinical signs of peripheral neuropathy.[6]
Caption: Proposed mechanism of this compound neurotoxicity.
Fire and Explosion Hazard Data
This compound is a combustible liquid.
Table 5: Fire and Explosion Data of this compound
| Property | Value | Source(s) |
| Flash Point | 181 °F (82.8 °C) | [5] |
| Flammability Limits | Data Not Available | |
| Autoignition Temperature | Data Not Available | |
| Suitable Extinguishing Media | Dry chemical, foam, or carbon dioxide. Water may be ineffective. | [17] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [18] |
Handling, Storage, and Personal Protection
Handling
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Keep away from sources of ignition - No Smoking.[19]
-
Use non-sparking tools.
-
Take precautionary measures against static discharges.[19]
-
Use in a well-ventilated area.
Storage
-
Store in a cool, well-ventilated place.
-
Keep container tightly closed.[19]
-
Store away from oxidizing agents.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., Nitrile rubber).[19]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
Ecological Information
There is limited quantitative data available on the ecotoxicity of this compound.
Table 6: Ecotoxicity of this compound
| Test | Species | Duration | Value | Source(s) |
| Fish Acute Toxicity (OECD 203) | Data Not Available | 96 h | LC50: Data Not Available | |
| Daphnia Acute Immobilisation (OECD 202) | Daphnia magna | 48 h | EC50: Data Not Available | |
| Algae Growth Inhibition (OECD 201) | Data Not Available | 72 h | EC50: Data Not Available |
The substance is expected to have low water solubility and may be persistent in the environment.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of in accordance with local regulations.[19]
First-Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, call a physician.[19]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[19]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
This document is intended as a guide and should not be used as a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.
References
- 1. eurolab.net [eurolab.net]
- 2. CAS 877-44-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 877-44-1 [chemicalbook.com]
- 5. TRIETHYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. researchgate.net [researchgate.net]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 15. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural basis of gamma-diketone neurotoxicity: non-neurotoxicity of 3,3-dimethyl-2,5-hexanedione, a gamma-diketone incapable of pyrrole formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,2,4-TRIMETHYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. fishersci.com [fishersci.com]
- 19. carlroth.com [carlroth.com]
Thermodynamic properties of 1,2,4-Triethylbenzene
An In-depth Technical Guide to the Thermodynamic Properties of 1,2,4-Triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. Due to the limited availability of publicly accessible, experimentally determined thermodynamic data for this specific compound, this guide also presents information on the closely related compound 1,2,4-trimethylbenzene (B165218) for comparative purposes and outlines the standard experimental and computational methodologies for the determination of these crucial properties.
Core Thermodynamic Properties
A summary of the available physical and thermodynamic properties for this compound is presented below. For a more comprehensive and critically evaluated dataset, it is recommended to consult specialized databases such as the Design Institute for Physical Properties (DIPPR) database and the NIST/TRC Web Thermo Tables (WTT).
Table 1: Physical and Thermodynamic Properties of this compound
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₂H₁₈ | - | [1][2][3] |
| Molecular Weight | 162.27 | g/mol | [2][3] |
| Normal Boiling Point | 490.65 | K | [1] |
| Melting Point | 195.15 | K | |
| Enthalpy of Vaporization (at boiling point) | 45.2±0.4 | kJ/mol | [1] |
| Vapor Pressure (Antoine Equation) | log₁₀(P) = A − (B / (T + C)) where P is in bar and T is in K | - | [1] |
| A = 4.70359 | [1] | ||
| B = 2133.558 | [1] | ||
| C = -37.469 | [1] | ||
| (Temperature Range: 319-491 K) | [1] |
For comparative purposes, the experimentally determined thermodynamic properties of the structurally similar compound, 1,2,4-trimethylbenzene, are provided in the following table.
Table 2: Thermodynamic Properties of 1,2,4-Trimethylbenzene at 298.15 K and 1 atm
| Property | Value | Units | Reference(s) |
| Standard Liquid Enthalpy of Formation (ΔfH°) | -61.9 ± 1.1 | kJ/mol | [4] |
| Liquid Phase Heat Capacity (Cp) | 214.3 | J/(mol·K) | [4] |
| Standard Molar Entropy of Liquid (S°) | 283.38 | J/(mol·K) | [4] |
Experimental Protocols for Thermodynamic Property Determination
The determination of the thermodynamic properties of a compound like this compound involves a suite of precise experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is typically determined indirectly through the enthalpy of combustion.
Methodology: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Oxygenation: The bomb is purged and then filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined using a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur).
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Heat Capacity (Cp)
The heat capacity of a liquid can be measured using several calorimetric techniques.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC instrument. The instrument is programmed with a specific temperature profile, which includes a linear heating rate over the desired temperature range.
-
Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated.
-
Calibration: The instrument is calibrated for heat flow and temperature using standard materials with known melting points and enthalpies of fusion.
-
Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (like sapphire) under the same conditions. The specific heat capacity is calculated using the equation: cₚ = (q / m) / ΔT where q is the heat flow, m is the mass of the sample, and ΔT is the heating rate.
Entropy (S°)
The standard molar entropy of a substance is determined by measuring the heat capacity as a function of temperature from as close to absolute zero as possible.
Methodology: Adiabatic Calorimetry
-
Sample Preparation: A known mass of the sample is placed in a calorimeter vessel.
-
Cooling: The calorimeter is cooled to a very low temperature, often using liquid helium.
-
Heating Increments: A known quantity of electrical energy is supplied to the sample, causing a small increase in temperature. The system is then allowed to reach thermal equilibrium.
-
Temperature Measurement: The temperature increase is measured with high precision.
-
Heat Capacity Calculation: The heat capacity at the mean temperature of the increment is calculated from the energy input and the temperature rise.
-
Entropy Calculation: This process is repeated in small increments up to the desired temperature. The standard molar entropy is then calculated by integrating the heat capacity divided by the temperature from 0 K to the target temperature (e.g., 298.15 K). Contributions from any phase transitions (solid-solid, melting, and vaporization) must also be measured and included in the total entropy calculation.
Vapor Pressure
Methodology: Gas Saturation Method
-
Apparatus Setup: A stream of an inert gas (e.g., nitrogen or argon) is passed through a thermostatted saturator containing the liquid this compound at a constant temperature.
-
Saturation: The inert gas flows at a slow, controlled rate to ensure it becomes fully saturated with the vapor of the compound.
-
Condensation and Measurement: The saturated gas stream is then passed through a cold trap or an absorbent to collect the condensed vapor. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.
-
Gas Volume Measurement: The total volume of the inert gas that has passed through the saturator is measured, for example, with a gas meter.
-
Vapor Pressure Calculation: The partial pressure of the substance, which is equal to its vapor pressure at that temperature, is calculated using the ideal gas law, based on the amount of substance collected and the volume of the carrier gas.
Visualizations
The following diagrams illustrate the workflow for determining thermodynamic properties and a logical relationship for estimating these properties when experimental data is unavailable.
Caption: Workflow for the experimental determination of key thermodynamic properties.
Caption: Logical relationship for estimating thermodynamic properties using group additivity methods.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,4-Triethylbenzene via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triethylbenzene, a key intermediate in the development of various organic compounds. The primary method discussed is the Friedel-Crafts alkylation, a fundamental and versatile reaction in organic chemistry for the formation of carbon-carbon bonds on aromatic rings.
Introduction
This compound is an aromatic hydrocarbon with applications as a solvent and as a precursor in the synthesis of more complex molecules, including those with potential pharmaceutical activity. The Friedel-Crafts alkylation is a classic method for the synthesis of alkylbenzenes, proceeding via an electrophilic aromatic substitution mechanism. This reaction typically involves the use of an alkyl halide or an alkene as the alkylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite.
A significant challenge in the synthesis of polysubstituted benzenes via Friedel-Crafts alkylation is controlling the regioselectivity. The initial ethyl group is an ortho-, para-director and an activating group, leading to the formation of a mixture of diethylbenzene and subsequently triethylbenzene (B13742051) isomers. The thermodynamic equilibrium of diethylbenzene isomers favors the meta-isomer, followed by the para- and ortho-isomers. Consequently, the direct alkylation of benzene (B151609) or ethylbenzene (B125841) to selectively yield this compound is complex, often resulting in a mixture of isomers.
An alternative approach to obtaining triethylbenzene is through the disproportionation of ethylbenzene and diethylbenzene, which also typically yields a mixture of triethylbenzene isomers.
Data Presentation
The following table summarizes the quantitative data from a representative synthesis of triethylbenzene via the disproportionation of an ethylbenzene and diethylbenzene mixture in the presence of an aluminum chloride-based catalyst. This method produces a mixture of triethylbenzene isomers.
| Parameter | Value |
| Starting Materials | |
| Ethylbenzene | 76 kg |
| Diethylbenzene | 19 kg |
| Catalytic Complex (AlCl₃-based) | 5 kg |
| Reaction Conditions | |
| Temperature | 120 °C |
| Reaction Time | 15 minutes |
| Post-reaction Cooling Temperature | 40 °C |
| Post-reaction Holding Time | 30 minutes |
| Product Composition (wt. %) | |
| Benzene | 12.0% |
| Ethylbenzene | 47.2% |
| Diethylbenzene | 34.1% |
| Triethylbenzene (Total) | 5.1% |
| 1,3,5-Triethylbenzene | 74.9% of total triethylbenzene |
| This compound | 28.5% of total triethylbenzene |
| Polyalkylbenzenes | 1.6% |
Experimental Protocols
The following protocols describe the synthesis of triethylbenzene via Friedel-Crafts alkylation. The first protocol is a general method for the polyalkylation of benzene, which will yield a mixture of ethylated products. The second is a more specific protocol adapted from a patent for the disproportionation of ethylbenzene and diethylbenzene.
Protocol 1: General Friedel-Crafts Polyalkylation of Benzene
This protocol describes a general procedure for the ethylation of benzene, which can be adapted to produce a mixture of polyethylated benzenes, including this compound.
Materials:
-
Benzene (anhydrous)
-
Ethyl bromide (or ethyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry diethyl ether (or other suitable inert solvent)
-
Ice
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.
-
Initial Charging: Charge the flask with anhydrous benzene and anhydrous aluminum chloride. The molar ratio of benzene to AlCl₃ can be varied, but a common starting point is 1:0.3. Cool the mixture in an ice bath with stirring.
-
Addition of Alkylating Agent: Slowly add ethyl bromide from the dropping funnel to the stirred mixture. An excess of the alkylating agent is typically used to promote polyalkylation. The addition should be done at a rate that maintains the reaction temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This should be done in a fume hood as HCl gas will be evolved.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product, which will be a mixture of unreacted benzene, ethylbenzene, diethylbenzene isomers, and triethylbenzene isomers, can be purified by fractional distillation under reduced pressure to isolate the this compound fraction.
Protocol 2: Synthesis of Triethylbenzene via Disproportionation
This protocol is adapted from a patented procedure for the synthesis of a triethylbenzene mixture through the disproportionation of ethylbenzene and diethylbenzene.
Materials:
-
Ethylbenzene
-
Diethylbenzene
-
Catalytic complex (prepared from AlCl₃ (80 wt.%), ethylbenzene (20 wt.%), and water (2% by weight of AlCl₃))
-
Water
-
Aqueous alkaline solution (e.g., 5% NaOH)
Equipment:
-
Jacketed reactor with a stirrer
-
Heating and cooling system
-
Separation vessel
-
Rectification column
Procedure:
-
Catalyst Preparation: Prepare the catalytic complex by mixing the specified amounts of AlCl₃, ethylbenzene, and water.
-
Reaction:
-
Charge the reactor with 76 parts by weight of ethylbenzene and 19 parts by weight of diethylbenzene.
-
Add 5 parts by weight of the prepared catalytic complex.
-
Heat the mixture to 120 °C and maintain this temperature for 15 minutes with stirring.
-
-
Isomerization: Cool the reaction mass to 40 °C and hold at this temperature for 30 minutes to promote isomerization towards the thermodynamically more stable products.
-
Catalyst Removal: Transfer the reaction mixture to a separation vessel. Wash the mixture with water and then with an aqueous alkaline solution to remove the catalyst.
-
Purification: Subject the resulting mixture of hydrocarbons to rectification (fractional distillation). Sequentially isolate benzene, ethylbenzene, diethylbenzene, and finally the triethylbenzene fraction. The triethylbenzene fraction will contain a mixture of isomers.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of isomer formation during polyalkylation.
Application Notes and Protocols: 1,2,4-Triethylbenzene as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2,4-triethylbenzene as a versatile precursor in organic synthesis. The primary focus is on its role in the production of high-performance polymers and as a starting material for the synthesis of complex carbocyclic frameworks.
Application 1: Synthesis of Pyromellitic Dianhydride (PMDA)
This compound is a key starting material in a multi-step synthesis of pyromellitic dianhydride (PMDA), a monomer essential for the production of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them invaluable in the aerospace, electronics, and automotive industries. The overall synthetic pathway involves the ethylation of this compound to form 1,2,4,5-tetraethylbenzene (B3055245), followed by oxidation to pyromellitic acid, and subsequent dehydration to yield PMDA.
Logical Workflow for PMDA Synthesis
Caption: Synthetic pathway from this compound to PMDA.
Experimental Protocols
Step 1: Friedel-Crafts Ethylation of this compound to 1,2,4,5-Tetraethylbenzene
This procedure utilizes a Friedel-Crafts alkylation to introduce a fourth ethyl group onto the aromatic ring, yielding the key intermediate, 1,2,4,5-tetraethylbenzene.[1][2][3][4]
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, place anhydrous aluminum chloride (AlCl₃). The flask should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Add this compound to the flask. Cool the mixture in an ice bath.
-
Ethylating Agent: Slowly bubble ethylene (B1197577) gas through the stirred reaction mixture or add ethyl chloride dropwise. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the conversion of the starting material and the formation of tetraethylbenzene isomers.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding ice-cold water, followed by dilute hydrochloric acid to dissolve the aluminum salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation or crystallization to isolate 1,2,4,5-tetraethylbenzene. A patent suggests that repetition of this procedure can raise the yield of 1,2,4,5-tetraethylbenzene to 90% or more.[5]
Quantitative Data (Representative):
| Reactant/Reagent | Molar Ratio (to this compound) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethylene | ~1.2 | Y zeolite | None | 300 | 6 | ~40 (of tetraethylbenzenes) |
| Ethyl Chloride | 1.1 - 1.5 | AlCl₃ | None or inert solvent | 0 - 25 | 2 - 4 | 70 - 90 (of 1,2,4,5-isomer after purification) |
Note: The reaction with ethylene also produces other ethylated benzenes, requiring a subsequent rearrangement step to maximize the desired 1,2,4,5-isomer.[5]
Step 2: Oxidation of 1,2,4,5-Tetraethylbenzene to Pyromellitic Acid
The four ethyl groups of 1,2,4,5-tetraethylbenzene are oxidized to carboxylic acid functionalities. This can be achieved through liquid-phase or vapor-phase oxidation.
Protocol 2a: Liquid-Phase Oxidation
This method employs strong oxidizing agents in a solvent.[6][7]
-
Reaction Setup: In a high-pressure reactor equipped with a stirrer, gas inlet, and temperature control, dissolve 1,2,4,5-tetraethylbenzene in glacial acetic acid.
-
Catalyst Addition: Add a catalyst system, typically a mixture of cobalt and manganese salts with a bromine source (e.g., cobalt acetate, manganese acetate, and sodium bromide).
-
Oxidation: Pressurize the reactor with air or oxygen and heat the mixture. The reaction is typically carried out at elevated temperatures and pressures.
-
Reaction Monitoring: The reaction progress can be monitored by HPLC to follow the disappearance of the starting material and the formation of pyromellitic acid.
-
Product Isolation: After the reaction is complete, cool the reactor and vent the pressure. The pyromellitic acid, being sparingly soluble in acetic acid at lower temperatures, will precipitate.
-
Purification: Collect the solid product by filtration, wash with fresh acetic acid and then with water to remove any residual catalyst and solvent. The product can be further purified by recrystallization from water.
Quantitative Data (Analogous to Durene Oxidation): [6]
| Substrate | Oxidant | Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Purity (%) |
| Durene | Oxygen | Co-Mn-Br | Acetic Acid | 180 - 220 | 2.0 - 3.0 | 3 - 6 | >99 |
Protocol 2b: Vapor-Phase Catalytic Oxidation
This industrial method involves passing the vaporized starting material over a solid catalyst in the presence of air.[5][8][9][10]
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable oxidation catalyst, typically based on vanadium pentoxide (V₂O₅) and titanium dioxide (TiO₂) on an inert support.
-
Vaporization and Reaction: 1,2,4,5-Tetraethylbenzene is vaporized and mixed with a stream of preheated air. This gaseous mixture is then passed through the heated catalyst bed.
-
Product Collection: The reaction effluent, containing pyromellitic dianhydride (as the acid readily dehydrates at high temperatures), is cooled in a series of condensers to collect the solid product.
-
Purification: The crude PMDA is then purified, typically by sublimation.
Quantitative Data (Representative): [5]
| Catalyst Composition | Support | Temperature (°C) | Gas Hourly Space Velocity (h⁻¹) | Yield (mol%) |
| V₂O₅-TiO₂ | Inert | 350 - 500 | 1000 - 6000 | 58 - 60 |
Step 3: Dehydration of Pyromellitic Acid to Pyromellitic Dianhydride (PMDA)
The final step is the removal of two molecules of water from pyromellitic acid to form the dianhydride.
Protocol:
-
Reaction Setup: Place pyromellitic acid in a round-bottom flask equipped with a reflux condenser.
-
Dehydrating Agent: Add a dehydrating agent such as acetic anhydride (B1165640).
-
Reaction: Heat the mixture to reflux. The pyromellitic acid will dissolve and react to form the dianhydride.
-
Product Isolation: Upon cooling, the pyromellitic dianhydride will crystallize out of the solution.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold, dry solvent (e.g., acetic anhydride or a non-polar solvent like hexane), and dry under vacuum. The product can be further purified by sublimation. The industrial production of PMDA often involves the dehydration of pyromellitic acid by heating it in a solid state.[10][11]
Quantitative Data:
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Anhydride | Acetic Anhydride | Reflux (~140) | 2 - 4 | >95 |
| Heat (Solid State) | None | 200 - 235 | 1 - 3 | High |
Application 2: Synthesis of Substituted Indan and Tetralin Derivatives
This compound can serve as a scaffold for the synthesis of more complex polycyclic structures such as substituted indans and tetralins, which are common motifs in pharmaceuticals and natural products.
Synthesis of Ethyl-Substituted Indanones via Intramolecular Friedel-Crafts Acylation
An appropriately functionalized derivative of this compound can undergo an intramolecular Friedel-Crafts reaction to form an indanone ring system.
Logical Workflow for Indanone Synthesis
Caption: Plausible route to ethyl-substituted indanones.
Generalized Protocol:
-
Acylation: this compound is first acylated with a bifunctional reagent like succinic anhydride under Friedel-Crafts conditions (e.g., AlCl₃ catalyst) to introduce a butanoyl side chain.
-
Reduction: The keto group of the side chain is reduced to a methylene (B1212753) group (e.g., via Clemmensen or Wolff-Kishner reduction) to yield 4-(2,4,5-triethylphenyl)butanoic acid.
-
Intramolecular Cyclization: The resulting carboxylic acid is treated with a strong acid or a Lewis acid (e.g., polyphosphoric acid or AlCl₃) to effect an intramolecular Friedel-Crafts acylation, closing the five-membered ring to form the corresponding triethyl-substituted indanone.[12][13]
Synthesis of Ethyl-Substituted Tetralins via Diels-Alder Reaction
While this compound itself is not a diene for a Diels-Alder reaction, it can be a precursor to a diene that can then undergo cycloaddition to form a tetralin system.
Logical Workflow for Tetralin Synthesis
Caption: Conceptual pathway to ethyl-substituted tetralins.
Generalized Protocol:
-
Diene Formation: A multi-step sequence would be required to transform this compound into a suitable diene. This could involve, for example, functionalization of the ethyl groups and subsequent elimination reactions.
-
Diels-Alder Cycloaddition: The generated diene is then reacted with a dienophile (e.g., maleic anhydride, an acrylate, or an alkyne) in a suitable solvent, often with heating, to form the six-membered ring of the tetralin precursor.[14][15][16]
-
Aromatization/Modification: The resulting cycloadduct may require a subsequent aromatization step (e.g., dehydrogenation) or other functional group manipulations to yield the final substituted tetralin derivative.
References
- 1. mt.com [mt.com]
- 2. cerritos.edu [cerritos.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. EP0405508A2 - Process for producing pyromellitic dianhydride - Google Patents [patents.google.com]
- 6. Pyromellitic Acid Process I: Liquid-Phase Oxidation - News [zbaqchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0612748A1 - Process for the preparation of pyromellitic dianhydride (PMDA) - Google Patents [patents.google.com]
- 9. DE4305817A1 - Process for the preparation of pyromellitic dianhydride - Google Patents [patents.google.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Pyromellitic Dianhydride: Applications in Wastewater Treatment and its Preparation Method_Chemicalbook [chemicalbook.com]
- 12. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 14. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TCI Practical Example: Diels-Alder Reaction Using the Benzyne Precursor | TCI AMERICA [tcichemicals.com]
- 16. mdpi.com [mdpi.com]
Applications of 1,2,4-Triethylbenzene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 1,2,4-triethylbenzene in various domains of materials science. The information is intended to guide researchers and scientists in exploring the potential of this aromatic hydrocarbon in their work.
Introduction
This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It is a colorless liquid with a distinctive sweet odor and is soluble in many organic solvents while being insoluble in water.[1] Its high boiling point and relatively low reactivity make it a candidate for various applications in materials synthesis and formulation. While its direct applications in advanced materials are still emerging, its properties suggest potential uses as a high-boiling point solvent, a building block for functional organic molecules, and a component in specialized material formulations.[2]
Application Note 1: High-Boiling Point Solvent for Organic Electronics
Background:
The fabrication of organic electronic devices, such as organic photodetectors (OPDs) and organic light-emitting diodes (OLEDs), often involves the solution-based deposition of thin films of organic semiconductors. The choice of solvent is critical as it influences the solubility of the components, the morphology of the resulting thin film, and ultimately, the device performance. High-boiling point solvents are often preferred as they allow for slower solvent evaporation, which can lead to more ordered and crystalline thin films with improved charge transport properties.
Alkylated aromatic hydrocarbons, a class of compounds that includes this compound, have been explored as solvents in the formulation of the active layers of organic electronic devices. For instance, isomers like 1,2,4-trimethylbenzene (B165218) have been used in solvent mixtures for depositing fullerene derivatives and p-type semiconducting polymers in OPDs. Given its similar chemical nature and high boiling point (218 °C), this compound is a promising candidate for similar applications, potentially offering advantages in controlling film morphology and device performance.[3]
Key Advantages of this compound as a Solvent:
-
High Boiling Point: Allows for thermal annealing of the active layer during or after deposition, which can enhance crystallinity and phase separation.
-
Good Solubility for Organic Materials: Its aromatic nature facilitates the dissolution of many common organic semiconductors, including polymers and fullerenes.
-
Process Compatibility: Suitable for various solution-based deposition techniques such as spin coating, blade coating, and inkjet printing.
Protocol 1: General Protocol for the Formulation of an Organic Photodetector Active Layer
This protocol describes a general procedure for preparing a photoactive layer formulation for an organic photodetector, where this compound could be used as a high-boiling point solvent.
Materials:
-
P-type organic semiconductor (e.g., a conjugated polymer like P3HT)
-
N-type organic semiconductor (e.g., a fullerene derivative like PCBM)
-
This compound (as the primary solvent or part of a solvent mixture)
-
Co-solvent (if required, e.g., chlorobenzene, dichlorobenzene)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of the Semiconductor Solution:
-
In a clean, dry glass vial, weigh the desired amounts of the p-type and n-type organic semiconductors to achieve the target weight ratio (e.g., 1:1).
-
Add the calculated volume of this compound to the vial to achieve the desired total solute concentration (e.g., 20 mg/mL). If using a co-solvent, add the appropriate volumes of each solvent.
-
Add a small magnetic stir bar to the vial.
-
-
Dissolution:
-
Seal the vial tightly with the screw cap.
-
Place the vial on a magnetic stirrer and stir the mixture at an elevated temperature (e.g., 60-80 °C) overnight or until all solutes are completely dissolved. The use of a high-boiling point solvent like this compound allows for higher dissolution temperatures without significant solvent loss.
-
For materials that are difficult to dissolve, brief periods of ultrasonication can be applied.
-
-
Filtration:
-
After complete dissolution and cooling to room temperature, filter the solution using a syringe filter to remove any particulate impurities.
-
-
Thin Film Deposition (Example: Spin Coating):
-
The prepared solution is now ready for thin-film deposition onto a suitable substrate (e.g., ITO-coated glass with a hole-transport layer).
-
The spin coating parameters (spin speed, acceleration, and time) will need to be optimized to achieve the desired film thickness and morphology. The high boiling point of this compound will generally require lower spin speeds and/or longer spinning times compared to more volatile solvents.
-
-
Annealing:
-
After deposition, the film can be thermally annealed to remove residual solvent and improve morphology. The annealing temperature and time will depend on the specific materials used.
-
Logical Workflow for Organic Photodetector Formulation
Caption: Workflow for preparing an organic semiconductor solution for an OPD.
Application Note 2: Component of Organic Liquid Scintillators
Background:
Organic liquid scintillators are materials used for the detection of ionizing radiation. They typically consist of an aromatic solvent and one or more fluorescent solutes (fluors). When radiation interacts with the solvent, it excites the solvent molecules. This excitation energy is then transferred to the fluor molecules, which de-excite by emitting photons of light. This light can then be detected by a photomultiplier tube or other photodetector.
The solvent is the primary component of a liquid scintillator and plays a crucial role in the energy absorption and transfer process. Aromatic hydrocarbons are commonly used as solvents due to their high scintillation efficiency. Triethylbenzene (isomers not always specified) is listed as one of the solvents used in the formulation of organic liquid scintillators.[4] Its high flash point and lower volatility compared to solvents like toluene (B28343) or xylene can be advantageous for safety and long-term stability.
Key Advantages of this compound in Scintillators:
-
High Flash Point: Improves the safety of the scintillator cocktail.
-
Good Energy Transfer Efficiency: As an aromatic hydrocarbon, it can efficiently absorb energy from ionizing radiation and transfer it to the fluors.
-
Chemical Compatibility: It is a good solvent for a wide range of fluors.
Protocol 2: General Protocol for the Preparation of a Liquid Scintillator Cocktail
This protocol provides a general method for preparing a liquid scintillator cocktail using this compound as the solvent.
Materials:
-
This compound (scintillation grade)
-
Primary fluor (e.g., PPO - 2,5-diphenyloxazole)
-
Secondary fluor (wavelength shifter, e.g., POPOP - 1,4-bis(5-phenyloxazol-2-yl)benzene) (optional)
-
Glass bottle with a screw cap
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Solvent Preparation:
-
Measure the required volume of this compound and place it in the glass bottle.
-
-
Fluor Addition:
-
Weigh the appropriate amount of the primary fluor (e.g., PPO) to achieve the desired concentration (typically 3-7 g/L).
-
If using a secondary fluor, weigh the appropriate amount (e.g., POPOP, typically 0.1-0.5 g/L).
-
Carefully add the fluors to the solvent in the glass bottle.
-
-
Dissolution:
-
Add a magnetic stir bar to the bottle and seal it.
-
Stir the mixture at room temperature until all the fluors have completely dissolved. Gentle heating can be applied to speed up the dissolution process, but care should be taken to avoid solvent evaporation.
-
-
Degassing (Optional but Recommended):
-
To improve scintillation performance by removing dissolved oxygen (which can quench fluorescence), the solution can be degassed by bubbling with an inert gas like argon or nitrogen for 15-30 minutes.
-
-
Storage:
-
Store the prepared scintillator cocktail in a tightly sealed, light-protected container.
-
Workflow for Liquid Scintillator Preparation
Caption: A simple workflow for preparing a liquid scintillator cocktail.
Application Note 3: Precursor for Functional Monomers in Porous Organic Polymers (Hypothetical)
Background:
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust covalent framework. They have shown great promise in applications such as gas storage and separation, catalysis, and sensing. POPs are typically synthesized through the polymerization of rigid organic building blocks (monomers). Aromatic compounds are frequently used as the core of these monomers.
While there are no direct reports of using this compound as a monomer for POPs, its aromatic core and multiple reactive sites (on the ethyl groups and the aromatic ring) make it a potential precursor for the synthesis of functional monomers. For example, the ethyl groups could be functionalized to introduce polymerizable groups or other functionalities. The asymmetric substitution pattern of this compound could lead to POPs with interesting and complex pore structures.
This application note proposes a hypothetical pathway for the derivatization of this compound to create a diamine monomer, a common building block for polyimides and other POPs.
Protocol 3: Hypothetical Synthesis of a Diamine Monomer from this compound
This protocol outlines a hypothetical multi-step synthesis to convert this compound into a diamine monomer that could be used in the synthesis of porous organic polymers.
Overall Reaction Scheme:
This compound → Dinitro-1,2,4-triethylbenzene → Diamino-1,2,4-triethylbenzene
Step 1: Dinitration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.
-
Add the nitrating mixture dropwise to the reaction flask while maintaining a low temperature (0-10 °C) with the ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the dinitro product.
-
Filter, wash the solid with water until neutral, and dry to obtain the dinitro-1,2,4-triethylbenzene.
Step 2: Reduction to Diamino-1,2,4-triethylbenzene
Materials:
-
Dinitro-1,2,4-triethylbenzene
-
Reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C)
-
Ethanol (as solvent for catalytic hydrogenation)
-
Sodium hydroxide (B78521) solution
Procedure (using SnCl₂/HCl):
-
Suspend the dinitro-1,2,4-triethylbenzene in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride in concentrated HCl portion-wise with stirring.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the diamine.
-
Extract the diamine product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the diamino-1,2,4-triethylbenzene monomer.
References
Application Note: High-Resolution Separation of Triethylbenzene Isomers by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Triethylbenzene (B13742051) (TEB) is an aromatic hydrocarbon with three isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046). These isomers are often found in complex mixtures within the petroleum and chemical industries and can serve as important intermediates or impurities in various synthetic processes. Due to their similar physicochemical properties and boiling points, their separation for accurate quantification presents a significant analytical challenge. This application note provides a detailed protocol for the high-resolution separation of triethylbenzene isomers using capillary gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS).
Principle of Separation The separation of triethylbenzene isomers is primarily achieved based on differences in their boiling points and their interaction with the GC column's stationary phase. A low-polarity stationary phase, such as 5% diphenyl / 95% dimethylpolysiloxane, is highly effective for this application. This phase separates aromatic hydrocarbons primarily according to their boiling points, but the inclusion of phenyl groups also offers unique selectivity based on molecular shape and polarizability.[1][2]
Temperature programming is essential for achieving optimal resolution between the closely eluting isomers while ensuring that all peaks are sharp and the total analysis time is reasonable.[3] By gradually increasing the column temperature, volatile components are well-separated at lower temperatures, while higher-boiling isomers elute more quickly at elevated temperatures, improving peak shape and overall separation efficiency.
The expected elution order on a DB-5 or similar column is based on the boiling points of the isomers: 1,3,5-triethylbenzene (most volatile, lowest boiling point) will elute first, followed by this compound, and then 1,2,3-triethylbenzene (least volatile, highest boiling point).
Experimental Protocols
This section details the complete methodology for the GC analysis of triethylbenzene isomers.
1. Materials and Reagents
-
Standards: 1,2,3-Triethylbenzene (CAS: 25340-18-5), this compound (CAS: 877-44-1), 1,3,5-Triethylbenzene (CAS: 102-25-0).
-
Solvent: High-purity Hexane or Dichloromethane (GC grade).
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID).
2. Standard Preparation
-
Prepare a stock solution of 1000 µg/mL for each isomer individually in hexane.
-
Create a mixed isomer working standard by diluting the stock solutions to a final concentration of 10 µg/mL for each isomer in hexane.
-
Store standards at 4°C in amber vials with PTFE-lined caps.
3. Gas Chromatography (GC) System and Conditions A standard capillary GC system, such as an Agilent 6890 or equivalent, is recommended.[4] The use of highly inert columns and liners is crucial for achieving sharp, symmetrical peaks, especially at low concentrations.[5][6]
Table 1: GC System and Chromatographic Conditions
| Parameter | Value / Description |
|---|---|
| GC System | Agilent 6890 GC (or equivalent) with Split/Splitless Inlet and FID/MS |
| Column | Agilent J&W DB-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness[3][4] |
| Carrier Gas | Helium, Constant Flow Mode |
| Flow Rate | 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injection Volume | 1.0 µL |
| Oven Program | |
| Initial Temperature | 60°C |
| Initial Hold Time | 2 min |
| Ramp Rate | 10°C/min |
| Final Temperature | 250°C |
| Final Hold Time | 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300°C |
| MS Transfer Line | 280°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
4. Analysis Procedure
-
Equilibrate the GC system until a stable baseline is achieved.
-
Perform a solvent blank injection (hexane) to ensure the system is free from contaminants.
-
Inject 1.0 µL of the 10 µg/mL mixed isomer working standard.
-
Acquire the data using the conditions specified in Table 1.
-
Identify peaks based on their retention times compared to individual isomer standards.
-
Integrate the peak areas for quantification.
Data Presentation
Successful separation of the three isomers can be achieved using the protocol above. The physical properties of the isomers directly influence their chromatographic behavior.
Table 2: Physical Properties of Triethylbenzene Isomers
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|---|
| 1,3,5-Triethylbenzene | 102-25-0 | C₁₂H₁₈ | 162.27 | 215-216[7][8][9] |
| This compound | 877-44-1 | C₁₂H₁₈ | 162.27 | ~217 |
| 1,2,3-Triethylbenzene | 25340-18-5 | C₁₂H₁₈ | 162.27 | >217 (estimated) |
The following table presents representative chromatographic data expected from the analysis. Actual retention times may vary slightly based on the specific instrument, column condition, and pressure settings.
Table 3: Representative Chromatographic Data
| Peak No. | Compound | Representative Retention Time (min) | Expected Elution Order |
|---|---|---|---|
| 1 | 1,3,5-Triethylbenzene | ~12.1 | 1 |
| 2 | This compound | ~12.4 | 2 |
| 3 | 1,2,3-Triethylbenzene | ~12.6 | 3 |
Experimental Workflow Visualization
The logical flow of the analytical process, from initial sample preparation to final data reporting, is illustrated in the diagram below.
References
- 1. Gas Chromatographic Retention Data [webbook.nist.gov]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. gcms.cz [gcms.cz]
- 6. hpst.cz [hpst.cz]
- 7. Page loading... [wap.guidechem.com]
- 8. 1,3,5-Triethylbenzene - Wikipedia [en.wikipedia.org]
- 9. 1,3,5-Triethylbenzene = 97 102-25-0 [sigmaaldrich.com]
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of 1,2,4-Triethylbenzene and its related isomers, 1,2,3-Triethylbenzene and 1,3,5-Triethylbenzene. The separation of these closely related aromatic hydrocarbons is critical in various fields, including chemical synthesis, quality control, and environmental monitoring, due to their similar physicochemical properties. This protocol utilizes a reversed-phase C18 column with a methanol-water mobile phase, providing a reliable and reproducible method for the baseline separation of these isomers.
Introduction
Triethylbenzene (B13742051) isomers are common components in various industrial solvents and are intermediates in the synthesis of other organic compounds. Due to the subtle differences in their chemical structures, the separation and quantification of individual isomers can be challenging. This document provides a detailed protocol for a reversed-phase HPLC method that effectively separates this compound from its common isomers. The method is suitable for researchers, scientists, and professionals in drug development and quality control laboratories.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE syringe filters.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Flasks and Pipettes: Grade A.
Reagents and Standards
-
Methanol (B129727): HPLC grade.
-
Water: Deionized water, 18.2 MΩ·cm.
-
This compound: ≥95% purity.
-
1,2,3-Triethylbenzene: ≥95% purity.
-
1,3,5-Triethylbenzene: ≥95% purity.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: WaterB: Methanol |
| Gradient | 75% B to 90% B over 15 minutes; hold at 90% B for 5 minutes; return to 75% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
Quantitative Data Summary
The following table summarizes the expected retention times and resolution for the triethylbenzene isomers under the specified chromatographic conditions. The elution order is based on the principle that in reversed-phase chromatography, less polar compounds are retained longer.[1] The separation of alkylbenzene isomers is primarily governed by their hydrophobicity.[2]
| Analyte | Estimated Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) |
| 1,2,3-Triethylbenzene | 10.5 | - | 1.1 |
| This compound | 11.8 | > 2.0 | 1.1 |
| 1,3,5-Triethylbenzene | 13.2 | > 2.5 | 1.0 |
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 25 mg of each triethylbenzene isomer into separate 25 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. Mix thoroughly.
-
These stock solutions are stable for up to 3 months when stored at 4 °C in the dark.
-
-
Working Standard Mixture (10 µg/mL):
-
Pipette 1.0 mL of each stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
This working standard is used for calibration and system suitability checks.
-
Sample Preparation
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve and dilute the sample with methanol to a concentration expected to be within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[2]
HPLC System Setup and Operation
-
Prime the HPLC pump with the mobile phases to remove any air bubbles.
-
Set the column temperature to 35 °C and allow it to stabilize.
-
Equilibrate the column with the initial mobile phase composition (75% Methanol) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Perform a blank injection (methanol) to ensure the system is clean.
-
Inject the working standard mixture to verify system suitability (retention times, resolution, and peak shapes).
-
Once system suitability is confirmed, proceed with the injection of samples.
Data Analysis
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Create a calibration curve by plotting the peak area against the concentration of the working standards.
-
Quantify the amount of each triethylbenzene isomer in the samples using the linear regression equation from the calibration curve.
Visualizations
Caption: Workflow for the HPLC analysis of triethylbenzene isomers.
Caption: Expected elution order based on isomer polarity.
References
Application Notes and Protocols for 1,2,4-Triethylbenzene in Liquid Scintillators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,4-triethylbenzene as a solvent in liquid scintillation cocktails. This document includes detailed protocols for the preparation and application of these scintillators, quantitative data for common scintillator components, and visualizations of experimental workflows relevant to drug discovery.
Introduction to this compound in Liquid Scintillation Counting
Liquid scintillation counting (LSC) is a widely used analytical technique for the sensitive detection and quantification of radioactivity, particularly for low-energy beta-emitting isotopes. The process involves the use of a liquid scintillation cocktail, a mixture that converts the kinetic energy of radioactive emissions into detectable light photons. Aromatic organic solvents are a key component of these cocktails, serving to dissolve the sample and efficiently transfer energy from the radioactive decay to fluorescent solutes (fluors or scintillators).
This compound is an aromatic hydrocarbon that can be used as a solvent in liquid scintillation cocktails.[1] Its properties are similar to other alkylated benzene (B151609) solvents like toluene (B28343), xylene, and pseudocumene (1,2,4-trimethylbenzene), which are known for their good energy transfer efficiency.[1][2] The choice of solvent is critical as it influences the counting efficiency, sample compatibility, and safety of the scintillation cocktail.
Core Principles of Liquid Scintillation Counting
The liquid scintillation process involves a series of energy transfer steps:
-
Excitation: A beta particle (or other radiation) emitted from the sample collides with and excites molecules of the solvent (e.g., this compound).
-
Energy Transfer: The excited solvent molecules transfer their energy to a primary scintillator (fluor).
-
Primary Scintillation: The excited primary scintillator returns to its ground state by emitting photons of light, typically in the ultraviolet range.
-
Wavelength Shifting (Optional but common): A secondary scintillator can be included to absorb the photons from the primary scintillator and re-emit them at a longer wavelength that is more efficiently detected by the photomultiplier tubes (PMTs) of the liquid scintillation counter.[3]
Data Presentation: Properties of Common Liquid Scintillation Solvents
| Solvent | Chemical Structure | Relative Pulse Height (RPH)† | Flash Point (°C) |
| Toluene | C₆H₅CH₃ | 100 | 4 |
| p-Xylene | C₆H₄(CH₃)₂ | 110 | 27 |
| 1,2,4-Trimethylbenzene (Pseudocumene) | C₆H₃(CH₃)₃ | 112 | 44 |
| This compound | C₆H₃(C₂H₅)₃ | Not specified; estimated to be high | 81 [4] |
| Linear Alkylbenzene (LAB) | C₆H₅CₙH₂ₙ₊₁ (n=10-13) | ~91 | ~150 |
| Diisopropylnaphthalene (DIN) | C₁₀H₆(C₃H₇)₂ | Not specified | >149 |
†Relative Pulse Height (RPH) is a measure of the energy transfer efficiency of the solvent, with toluene as the reference standard at 100.[5] A higher RPH generally indicates a better solvent for liquid scintillation counting.
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Liquid Scintillation Cocktail with this compound
This protocol describes the preparation of a standard liquid scintillation cocktail for non-aqueous samples.
Materials:
-
This compound (scintillation grade)
-
PPO (2,5-Diphenyloxazole) - Primary Scintillator
-
bis-MSB (p-Bis(o-methylstyryl)benzene) - Secondary Scintillator
-
Glass bottle with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry glass bottle, add 1 liter of this compound.
-
Add 5-7 grams of PPO to the solvent. A common concentration for PPO is around 5-7 g/L for good resistance to chemical quenching.[5]
-
Add 0.5-1.5 grams of bis-MSB. bis-MSB is a commonly used secondary scintillator.[5]
-
Place a magnetic stir bar in the bottle and cap it securely.
-
Stir the mixture on a magnetic stirrer at room temperature until all the scintillators have completely dissolved. This may take several hours.
-
Store the prepared cocktail in a tightly sealed, light-protected bottle at room temperature.
Protocol 2: Sample Preparation and Counting of a Radiolabeled Compound
This protocol outlines the general procedure for measuring the radioactivity of a sample using the prepared this compound-based cocktail.
Materials:
-
Prepared this compound liquid scintillation cocktail
-
Liquid scintillation vials (glass or low-diffusion plastic)
-
Pipettes
-
Radiolabeled sample dissolved in a compatible organic solvent
-
Liquid scintillation counter
Procedure:
-
Pipette a known volume of the radiolabeled sample into a liquid scintillation vial.
-
Add 5-10 mL of the this compound scintillation cocktail to the vial.
-
Cap the vial tightly and gently swirl to ensure thorough mixing.
-
Prepare a background sample by adding the same volume of scintillation cocktail to a vial without any radioactive sample.
-
Place the sample and background vials into the liquid scintillation counter.
-
Allow the vials to dark-adapt in the counter for at least 15 minutes to reduce phosphorescence from the vials.
-
Set the appropriate counting parameters on the liquid scintillation counter for the isotope being measured (e.g., energy window for ³H or ¹⁴C).
-
Initiate the counting sequence. The instrument will report the counts per minute (CPM).
-
To determine the disintegrations per minute (DPM), a quench curve is necessary to correct for any reduction in counting efficiency.
Application Notes: Quenching in Liquid Scintillation Counting
Quenching is a phenomenon that reduces the efficiency of the scintillation process, leading to a lower light output and consequently, a lower measured count rate.[6] Understanding and correcting for quenching is crucial for obtaining accurate quantitative data.
Types of Quenching:
-
Chemical Quenching: This occurs when substances in the sample interfere with the energy transfer from the solvent to the scintillator. These quenching agents accept the energy from the excited solvent molecules but do not efficiently re-emit it as light.[6]
-
Color Quenching: This is caused by colored or opaque materials in the sample that absorb the photons emitted by the scintillators before they can reach the PMTs.[6]
-
Physical Quenching: This happens when the radioactive sample is not fully dissolved or homogenously dispersed in the scintillation cocktail, leading to self-absorption of the radiation within the sample particles.
Quench Correction:
Modern liquid scintillation counters have built-in methods for quench correction. These typically involve the use of an external gamma source to generate a Compton spectrum in the sample. The shape and position of this spectrum are affected by the degree of quenching, which allows the instrument to calculate a quench indicating parameter (QIP). By preparing a set of standards with known activity and varying amounts of a quenching agent, a quench curve (a plot of counting efficiency versus QIP) can be generated. This curve is then used by the instrument to automatically convert the measured CPM of unknown samples to the absolute DPM.
Application in Drug Development: Scintillation Proximity Assay (SPA)
Scintillation Proximity Assay (SPA) is a powerful, homogeneous assay technology widely used in high-throughput screening (HTS) for drug discovery.[7] SPA eliminates the need for separation of bound and free radiolabeled ligands, simplifying the assay workflow.
Principle of SPA:
In an SPA, the target molecule (e.g., a receptor or enzyme) is immobilized on a microsphere or the surface of a microplate that contains a scintillant. When a radiolabeled ligand binds to the target, it is brought into close proximity to the scintillant. The energy from the radioactive decay can then efficiently transfer to the scintillant, producing a light signal. Radiolabeled ligands that are free in solution are too far away for this energy transfer to occur, and their emissions are absorbed by the aqueous medium without generating a signal.[8]
While many commercial SPA systems use aqueous-based scintillants, the principle can be adapted for use with organic solvent-based liquid scintillators in specific assay formats, particularly in enzyme assays where the product can be selectively extracted into the scintillator-containing phase.
Visualizations
Caption: Workflow for an enzyme inhibition assay using a radiolabeled substrate and liquid scintillation counting.
Caption: Inhibition of a kinase signaling pathway measured by an in vitro assay with a radiolabeled substrate and liquid scintillation counting.
References
- 1. sntnano.com [sntnano.com]
- 2. Tritium-Labeled Compounds V. Radioassay of Both Carbon–14 and Tritium in Films, With a Proportional Counter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 4. uwm.edu [uwm.edu]
- 5. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. youtube.com [youtube.com]
- 8. revvity.com [revvity.com]
Application Notes and Protocols for the Catalytic Production of 1,2,4-Triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triethylbenzene (1,2,4-TEB) is an aromatic hydrocarbon with applications in specialty chemicals and as an intermediate in organic synthesis. Its production via catalytic reforming of C9 aromatic streams presents a viable route for valorizing these feedstocks. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on catalytic strategies such as ethylation and related reforming reactions. Due to a scarcity of literature specifically detailing the direct catalytic reforming of C9 aromatics to this compound, the protocols herein are based on analogous and closely related reactions, such as the ethylation of diethylbenzene isomers.
Catalytic Strategies for this compound Synthesis
The formation of this compound can be achieved through several catalytic pathways, primarily involving the manipulation of ethyl groups on the benzene (B151609) ring. The key strategies include:
-
Ethylation of Diethylbenzene: This is a direct route where an ethyl group is added to a diethylbenzene isomer. The choice of catalyst, particularly shape-selective zeolites, is crucial in directing the ethylation to the desired position to form the 1,2,4-isomer.
-
Transalkylation of Polyethylbenzenes: This process involves the redistribution of ethyl groups between polyethylated benzenes and benzene or ethylbenzene (B125841). While often used to produce ethylbenzene from diethylbenzenes, under specific conditions, it can be steered towards the formation of triethylbenzenes.
-
Disproportionation of Diethylbenzene: In this reaction, two molecules of diethylbenzene react to form ethylbenzene and triethylbenzene (B13742051). Controlling the selectivity towards the desired this compound isomer is a key challenge.
-
Isomerization of Triethylbenzene: A mixture of triethylbenzene isomers can be isomerized over an acid catalyst to enrich the concentration of the thermodynamically favored 1,2,4-isomer.
Data Presentation: Reaction Conditions for Related Processes
The following table summarizes typical reaction conditions for processes related to the formation of polyethylbenzenes, which can be adapted for the synthesis of this compound.
| Parameter | Ethylation of Ethylbenzene | Transalkylation of Polyethylbenzenes | Disproportionation of Ethylbenzene |
| Catalyst | Mordenite (B1173385), ZSM-5, Zeolite Beta | Zeolite Beta, Zeolite Y, Mordenite | HZSM-5, Mordenite |
| Temperature (°C) | 250 - 450 | 220 - 260 | 280 - 325 |
| Pressure (MPa) | 1.0 - 5.0 | 0.3 - 0.4 | Atmospheric - 4.0 |
| Reactants | Ethylbenzene, Ethanol (B145695)/Ethylene | Diethylbenzenes, Benzene | Ethylbenzene |
| Notes | Triethylbenzene can be formed as a secondary product, especially with large-pore zeolites like mordenite.[1] | Primarily aimed at producing ethylbenzene, but conditions can be adjusted to favor heavier products. | Can produce a mixture of benzene and diethylbenzene, with potential for triethylbenzene formation.[2] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments relevant to the synthesis of this compound.
Protocol 1: Ethylation of Diethylbenzene over Mordenite Catalyst
This protocol describes the liquid-phase ethylation of a mixture of diethylbenzene isomers to produce this compound using a mordenite catalyst. This procedure is adapted from studies on the ethylation of ethylbenzene.[1][3]
1. Materials:
-
1,2-Diethylbenzene (or a mixture of diethylbenzene isomers)
-
Ethanol (as ethylating agent)
-
H-Mordenite catalyst (SiO2/Al2O3 ratio of 20-40)
-
Nitrogen (for inerting)
-
Toluene (as an internal standard for GC analysis)
-
Standard solvents for catalyst washing and product extraction
2. Equipment:
-
High-pressure stirred autoclave reactor (e.g., Parr reactor) with temperature and pressure control
-
Catalyst loading equipment
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for aromatic analysis
-
Product collection and separation apparatus
3. Catalyst Preparation and Activation:
-
The H-Mordenite catalyst is calcined in a muffle furnace under a flow of dry air.
-
The temperature is ramped up to 550 °C at a rate of 5 °C/min and held for 5 hours to remove any adsorbed water and organic impurities.
-
The catalyst is then cooled down under a stream of nitrogen to room temperature before being transferred to the reactor.
4. Experimental Procedure:
-
The autoclave reactor is thoroughly cleaned and dried.
-
A specific amount of the activated H-Mordenite catalyst (e.g., 5 wt% of the total reactants) is loaded into the reactor.
-
A known quantity of diethylbenzene and ethanol (e.g., a molar ratio of 2:1) is charged into the reactor.
-
The reactor is sealed and purged with nitrogen three times to ensure an inert atmosphere.
-
The reactor is pressurized with nitrogen to an initial pressure of 2.0 MPa.
-
The stirring is initiated at a constant speed (e.g., 500 rpm) to ensure good mixing.
-
The reactor is heated to the desired reaction temperature (e.g., 250 °C).
-
The reaction is allowed to proceed for a specific duration (e.g., 4-8 hours). Liquid samples are withdrawn at regular intervals for analysis.
-
After the reaction is complete, the reactor is cooled down to room temperature.
-
The gas phase is vented, and the liquid product is collected.
-
The catalyst is separated from the liquid product by filtration.
5. Product Analysis:
-
The liquid product is analyzed by gas chromatography (GC) to determine the conversion of diethylbenzene and the selectivity to this compound and other products.
-
Toluene is used as an internal standard for quantitative analysis.
-
The GC is calibrated with standard samples of reactants and expected products.
Mandatory Visualization
Reaction Pathways for this compound Formation
Caption: Potential reaction pathways for the formation of this compound from C9 aromatic precursors.
Experimental Workflow for Ethylation of Diethylbenzene
Caption: Experimental workflow for the synthesis of this compound via ethylation of diethylbenzene.
References
Application Notes and Protocols: 1,2,4-Triethylbenzene in the Synthesis of Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2,4-triethylbenzene as a versatile starting material for the preparation of a variety of specialty chemicals. The protocols detailed herein are based on established chemical transformations and provide a foundation for laboratory synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 877-44-1 | [1][2] |
| Molecular Formula | C₁₂H₁₈ | [1][2] |
| Molecular Weight | 162.27 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 220-222 °C | [3] |
| Density | 0.872 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | [3] |
Key Synthetic Transformations and Protocols
This compound can undergo a variety of chemical transformations to yield valuable specialty chemicals. The electron-donating nature of the three ethyl groups activates the aromatic ring towards electrophilic substitution, while the ethyl side chains themselves can be functionalized.
Oxidation to 2,3,6-Triethyl-p-benzoquinone
Reaction Scheme:
References
Application Notes and Protocols: Electrochemical Properties and Applications of 1,2,4-Triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triethylbenzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three ethyl groups at positions 1, 2, and 4.[1][2] While it serves as a valuable intermediate in organic synthesis and is used in physicochemical studies of alkylated aromatic hydrocarbons, its specific electrochemical properties and applications are not extensively documented in publicly available literature.[3] These application notes provide a framework for investigating the electrochemical behavior of this compound based on the general principles of electrochemistry for alkylated benzenes. The protocols outlined below are intended as a starting point for researchers to explore its potential applications in areas such as conductive polymer synthesis, as a redox mediator, or in the development of electrochemical sensors.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for designing and interpreting electrochemical experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ | [3][4][5] |
| Molecular Weight | 162.27 g/mol | [3][5] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 220-222 °C | [3][4] |
| Density | 0.872 g/mL at 25 °C | [3][4] |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, heptane); insoluble in water. | [1][3] |
| CAS Number | 877-44-1 | [2][4][6] |
Electrochemical Properties: A Prospective Outlook
The oxidation of alkylbenzenes typically occurs at the benzylic position (the carbon atom attached to the aromatic ring).[7][8][9][10] For this compound, this would involve the ethyl groups. Strong oxidizing conditions can lead to the formation of carboxylic acids.[7][8][10] Electrochemical oxidation offers a more controlled way to potentially generate radical cations or other reactive intermediates.
| Parameter | Expected Behavior for this compound (Inferred) |
| Oxidation Potential | Expected to be lower than benzene due to the electron-donating ethyl groups. The oxidation is likely irreversible. |
| Reduction Potential | Expected to be very negative and likely not easily accessible within the typical solvent window. |
| Electron Transfer Kinetics | Likely to exhibit quasi-reversible or irreversible kinetics for the initial oxidation step. |
Potential Applications
While specific applications are not documented, the electrochemical properties of this compound suggest potential uses in the following areas:
-
Electropolymerization: Aromatic compounds can undergo electropolymerization to form conductive polymer films. The oxidation of this compound could potentially lead to the formation of a poly(this compound) film with interesting electronic and material properties.
-
Redox Mediator: In certain electrochemical reactions, a molecule can act as a redox mediator, facilitating electron transfer between an electrode and a substrate. The potential redox activity of this compound could be explored in this context.
-
Electrochemical Sensors: The modification of electrode surfaces with films derived from this compound could be investigated for the development of novel electrochemical sensors.
Experimental Protocols
The following protocols provide a general methodology for the electrochemical characterization of this compound.
Protocol for Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique to investigate the redox properties of a compound.
Objective: To determine the oxidation potential of this compound and to assess the reversibility of the redox process.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or foil
-
Electrochemical Cell: A standard three-electrode cell
-
Solvent: Anhydrous acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂), electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP)
-
Analyte: this compound (1-10 mM)
-
Inert Gas: High-purity nitrogen or argon
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water, followed by the electrochemical solvent (e.g., acetonitrile).
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Deaerate the solution by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution in the desired potential range.
-
Add the this compound stock solution to the cell to achieve the desired concentration (e.g., 5 mM).
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive (oxidative) limit and then reversing the scan back to the initial potential.
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.
-
Data Analysis:
-
Determine the anodic peak potential (Epa) from the voltammogram.
-
If a corresponding cathodic peak (Epc) is observed on the reverse scan, the process may have some degree of reversibility.
-
Plot the peak current (ipa) versus the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.
Visualizations
Experimental Workflow
Caption: General workflow for electrochemical analysis of this compound.
Hypothetical Electropolymerization Pathway
Caption: Proposed pathway for the electropolymerization of this compound.
Conclusion
The electrochemical properties of this compound remain a largely unexplored area. The information and protocols provided herein offer a foundational guide for researchers to initiate investigations into its redox behavior and potential applications. Based on the chemistry of related alkylated aromatic compounds, this compound is a candidate for applications in materials science, particularly in the synthesis of novel conductive polymers. Further experimental work is required to elucidate its specific electrochemical characteristics and validate these potential applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzene, 1,2,4-triethyl- [webbook.nist.gov]
- 3. This compound|CAS 877-44-1|High-Purity [benchchem.com]
- 4. This compound | 877-44-1 [chemicalbook.com]
- 5. This compound | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. esslabshop.com [esslabshop.com]
- 7. Ch 11 : Oxidation of Alkyl benzenes [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
Troubleshooting & Optimization
Improving yield and purity in 1,2,4-Triethylbenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triethylbenzene. Our focus is on improving yield and purity by addressing common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts alkylation of benzene (B151609) using an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3] Alternative methods include the disproportionation of ethylbenzene (B125841) or diethylbenzene.[4][5]
Q2: My synthesis is resulting in a low yield of triethylbenzene (B13742051). What are the likely causes?
A2: Low yields in triethylbenzene synthesis can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.
-
Catalyst Deactivation: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture. Any water contamination in the reactants or glassware will deactivate the catalyst.
-
Suboptimal Reactant Ratios: The molar ratio of benzene to the ethylating agent is crucial. An inappropriate ratio can lead to the formation of mono- and diethylbenzenes instead of the desired triethylbenzene.
Q3: I am observing significant amounts of 1,3,5-triethylbenzene (B86046) in my product mixture. How can I improve the selectivity for the 1,2,4-isomer?
A3: The formation of multiple isomers is a common challenge in Friedel-Crafts alkylation. The 1,3,5-isomer is often thermodynamically favored due to reduced steric hindrance.[6] To enhance the yield of the 1,2,4-isomer, consider the following:
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which may increase the proportion of the 1,2,4-isomer.
-
Catalyst Choice: While AlCl₃ is common, exploring other Lewis acid catalysts or solid acid catalysts like zeolites may offer different isomer selectivity.[1]
-
Reaction Time: Shorter reaction times may favor the kinetic product distribution. Prolonged reaction times or higher temperatures can lead to isomerization towards the more stable 1,3,5-isomer.
Q4: Polyalkylation is a significant issue in my experiments, leading to the formation of tetraethylbenzene and other heavier byproducts. How can this be minimized?
A4: Polyalkylation occurs because the ethylated benzene products are more reactive than benzene itself.[3] To mitigate this:
-
Use a Large Excess of Benzene: Increasing the molar ratio of benzene to the ethylating agent will statistically favor the ethylation of unreacted benzene over the ethylated products.
-
Control Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can help reduce the rate of subsequent alkylation reactions.
Q5: What are the most effective methods for purifying this compound from its isomers and other byproducts?
A5: The separation of triethylbenzene isomers is challenging due to their similar boiling points.
-
Fractional Distillation: This is a common technique for separating liquids with close boiling points.[7][8][9] A distillation column with a high number of theoretical plates is necessary for effective separation.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially on a smaller scale, preparative HPLC is a powerful tool.[10][11] Reverse-phase chromatography is often employed for separating non-polar isomers like triethylbenzenes.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and reactants are anhydrous. Handle AlCl₃ in a dry environment (e.g., glove box or under an inert atmosphere). |
| Insufficient catalyst loading. | Increase the molar ratio of the catalyst to the reactants. | |
| Low reaction temperature or short reaction time. | Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by GC or TLC. | |
| High Proportion of 1,3,5-Triethylbenzene Isomer | Thermodynamic control of the reaction. | Employ kinetic control by running the reaction at a lower temperature for a shorter duration. |
| Isomerization of the product. | Quench the reaction promptly after the desired conversion is reached to prevent post-reaction isomerization. | |
| Excessive Polyalkylation (Formation of Tetraethylbenzenes) | High reactivity of ethylated products. | Use a significant molar excess of benzene relative to the ethylating agent. |
| Reaction temperature is too high. | Lower the reaction temperature to decrease the rate of further alkylation. | |
| Difficulty in Separating 1,2,4- and 1,3,5- Isomers | Similar boiling points of the isomers. | Use a fractional distillation column with a high number of theoretical plates. Optimize the reflux ratio to improve separation efficiency. |
| Co-elution in chromatography. | For preparative HPLC, screen different stationary and mobile phases to achieve baseline separation. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point.[10] |
Experimental Protocols
Protocol 1: Synthesis of Triethylbenzene via Disproportionation of Ethylbenzene
This protocol is adapted from a patented method and provides a route to a mixture of triethylbenzene isomers.[4]
Materials:
-
Ethylbenzene
-
Catalytic complex (based on AlCl₃, 20 wt.%), ethylbenzene (80 wt.%), and water (2% by weight of AlCl₃)
Procedure:
-
Charge a reactor with 95 kg of dried ethylbenzene and 5 kg of the catalytic complex.
-
Heat the mixture to 120°C and maintain for 15 minutes to carry out the disproportionation reaction.
-
The resulting reaction mass will contain a mixture of benzene, unreacted ethylbenzene, diethylbenzene, and triethylbenzene.
-
Cool the reaction mass to a temperature between 30-50°C and hold for 20-40 minutes. This step can influence the isomer ratio of triethylbenzene.[4]
-
Separate the catalyst from the hydrocarbon layer.
-
Wash the hydrocarbon layer with water and neutralize with a mild alkali solution.
-
Purify the product mixture by fractional distillation to sequentially isolate benzene, ethylbenzene, diethylbenzene, and the triethylbenzene fraction.
Quantitative Data from a Disproportionation Reaction:
| Reactant | Catalyst | Temperature (°C) | Time (min) | Product Distribution (wt. %) | Triethylbenzene Isomer Ratio (1,3,5- : 1,2,4-) |
| Ethylbenzene | AlCl₃ complex | 120 | 15 | Benzene: 15.5, Ethylbenzene: 53.9, Diethylbenzene: 26.8, Triethylbenzene: 2.4 | 71 : 29 |
Data adapted from patent RU2072973C1.[4]
Protocol 2: Purification of this compound by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column with high theoretical plates)
-
Distillation head with a condenser and thermometer
-
Receiving flasks
-
Heating mantle and stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.
-
Place the crude triethylbenzene mixture into the round-bottom flask with a stir bar.
-
Begin heating the flask gently.
-
As the mixture boils, vapors will rise through the fractionating column. The temperature at the distillation head should remain steady during the collection of each fraction.
-
Collect the initial fractions, which will be enriched in lower-boiling components like diethylbenzene isomers.
-
Monitor the temperature closely. A gradual increase will be observed as the composition of the vapor changes. The boiling point of 1,3,5-triethylbenzene is approximately 215-216°C, while this compound boils at around 218-222°C.
-
Carefully collect the fractions that distill over in the expected range for this compound.
-
Analyze the collected fractions by Gas Chromatography (GC) to determine their purity and isomer distribution.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving yield and purity in this compound synthesis.
References
- 1. ugr.es [ugr.es]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. RU2072973C1 - Method of synthesis of triethylbenzene - Google Patents [patents.google.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. warwick.ac.uk [warwick.ac.uk]
Side reactions and byproducts in Friedel-Crafts ethylation
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to side reactions and byproducts encountered during Friedel-Crafts ethylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Formation of Multiple Ethyl-Substituted Products (Polyalkylation)
Q1: My reaction is producing significant amounts of diethylbenzene and other poly-ethylated byproducts instead of my desired mono-ethylated product. Why is this happening?
A1: This phenomenon, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation. It occurs because the initial product, ethylbenzene (B125841), is more reactive than the starting material, benzene (B151609). The ethyl group is an electron-donating group, which activates the aromatic ring, making it more susceptible to further electrophilic attack by another ethyl carbocation.[1][2][3] This leads to the formation of undesired byproducts such as diethylbenzene and triethylbenzene.[4][5]
Q2: How can I minimize or prevent the formation of polyalkylated byproducts?
A2: Several strategies can be employed to favor mono-ethylation and reduce polyalkylation:
-
Use a Large Excess of the Aromatic Substrate: The most effective method is to use a large molar excess of benzene relative to the ethylating agent (e.g., ethylene (B1197577) or ethyl chloride).[6][7] This increases the statistical probability that the ethylating agent will react with a benzene molecule rather than the more reactive ethylbenzene product.[4] In industrial processes, benzene-to-ethylene molar ratios can be as high as 8:1 to 10:1.[6][8]
-
Control Reaction Temperature: Lowering the reaction temperature can help to decrease the rate of the subsequent alkylation reactions, thus favoring the formation of the mono-substituted product.[9]
-
Optimize Catalyst and Conditions: The choice of catalyst and reaction conditions can influence selectivity. Milder Lewis acids may reduce the extent of polyalkylation. In industrial settings, specific zeolite catalysts are often used to improve selectivity towards ethylbenzene.[10][11]
-
Consider Friedel-Crafts Acylation Followed by Reduction: A robust alternative to direct ethylation is to first perform a Friedel-Crafts acylation using acetyl chloride to form acetophenone (B1666503). The acyl group is electron-withdrawing and deactivates the ring, preventing further acylation.[3][12] The resulting ketone can then be reduced to the desired ethyl group via methods like the Clemmensen or Wolff-Kishner reduction.[13]
Issue 2: Isomeric Byproducts and Unexpected Product Structures
Q1: I am using a primary ethyl halide (e.g., 1-chloroethane), but I am observing the formation of isomeric products. What is causing this?
A1: While carbocation rearrangement is a significant issue with longer-chain alkyl halides (e.g., propyl or butyl halides), it is not a factor in Friedel-Crafts ethylation.[2][7] The primary ethyl carbocation is unstable and does not rearrange. However, the orientation of substitution on an already substituted aromatic ring can lead to different isomers (ortho, meta, para).
Q2: My starting material is a substituted benzene. How can I control the position of ethylation?
A2: The position of the incoming ethyl group is directed by the substituent already present on the aromatic ring.
-
Activating Groups (-CH₃, -OCH₃, etc.) are generally ortho- and para-directing.
-
Deactivating Groups (-NO₂, -CN, -SO₃H, etc.) are meta-directing.
However, Friedel-Crafts reactions often fail with strongly deactivated rings.[12][14] Steric hindrance can also play a role; a bulky substituent may favor para-substitution over ortho-substitution.[15]
Data Presentation: Impact of Reactant Ratio on Product Distribution
The molar ratio of benzene to ethylene is a critical parameter in controlling the selectivity of Friedel-Crafts ethylation. Using a large excess of benzene minimizes the formation of polyethylated byproducts.
| Benzene to Ethylene Molar Ratio | Ethylene Conversion (%) | Selectivity for Ethylbenzene (%) | Notes |
| 1:1 | High | ~73.0 - 85.5% | Higher temperatures can increase conversion but may lead to more side products.[11] |
| 2.5:1 | > 95% | > 95% | Under optimized conditions with a β-zeolite catalyst, high selectivity is achievable.[16] |
| 8:1 | High | High | This ratio is common in industrial processes to minimize the formation of diethylbenzene.[4][6] |
| 10:1 | 97.3% | 99.6% | Optimized conditions in a simulation showed very high selectivity.[8] |
Experimental Protocols
Protocol 1: General Laboratory Scale Friedel-Crafts Ethylation of Benzene
This protocol outlines a general procedure for the ethylation of benzene using ethyl bromide and aluminum chloride.
Materials:
-
Anhydrous Benzene
-
Ethyl Bromide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice-water bath
-
Hydrochloric Acid (HCl), dilute
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Standard glassware for reflux and extraction
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dry and the reaction is protected from atmospheric moisture.
-
Add anhydrous benzene (a significant molar excess, e.g., 5-10 equivalents) to the flask and cool it in an ice-water bath.
-
Slowly and carefully add anhydrous aluminum chloride (approximately 1.1 equivalents relative to the ethyl bromide) to the stirred benzene.
-
Add ethyl bromide (1 equivalent) dropwise from the dropping funnel to the benzene-AlCl₃ mixture over 30-45 minutes, maintaining the temperature between 5-10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Slowly pour the reaction mixture over crushed ice in a beaker to decompose the catalyst complex. Add dilute HCl to dissolve any remaining aluminum salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene by distillation.
-
The crude product can be purified by fractional distillation.
Protocol 2: Friedel-Crafts Acylation followed by Clemmensen Reduction
This two-step method avoids polyalkylation and is useful for producing high-purity ethylbenzene.
Step A: Friedel-Crafts Acylation of Benzene
-
In a setup similar to Protocol 1, suspend anhydrous AlCl₃ (1.2 equivalents) in an anhydrous solvent like dichloromethane.[1]
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[1]
-
Add benzene (1.0 equivalent) dropwise, keeping the temperature below 10°C.
-
After addition, allow the reaction to stir at room temperature for 1 hour.
-
Work up the reaction as described in Protocol 1 to isolate acetophenone.
Step B: Clemmensen Reduction of Acetophenone
-
In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (prepared from zinc granules and mercuric chloride).
-
Add concentrated hydrochloric acid, water, and toluene.
-
Add the acetophenone obtained from Step A.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.[9]
-
After the reaction is complete, cool the mixture, separate the organic layer, wash it with water and sodium bicarbonate solution, and dry it.[9]
-
Remove the solvent by distillation to yield ethylbenzene.[9]
Visualizations
Below are diagrams illustrating key concepts and workflows related to troubleshooting Friedel-Crafts ethylation.
Caption: Pathway of polyalkylation in Friedel-Crafts ethylation.
Caption: Troubleshooting workflow for minimizing polyalkylation.
Caption: Comparison of direct ethylation vs. acylation-reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cbe.statler.wvu.edu [cbe.statler.wvu.edu]
- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 6. cbe.statler.wvu.edu [cbe.statler.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Separation of 1,2,4- and 1,3,5-Triethylbenzene Isomers
Welcome to the Technical Support Center for the separation of 1,2,4- and 1,3,5-triethylbenzene (B86046). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these positional isomers.
The separation of 1,2,4- and 1,3,5-triethylbenzene is a significant challenge due to their similar physical properties. With nearly identical boiling points, separation by conventional distillation is often impractical. This guide will explore alternative and more effective separation techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and fractional crystallization, providing detailed protocols and troubleshooting advice.
Physical Properties of Triethylbenzene (B13742051) Isomers
A clear understanding of the physical properties of each isomer is fundamental to developing an effective separation strategy. The following table summarizes key quantitative data for 1,2,4- and 1,3,5-triethylbenzene.
| Property | 1,2,4-Triethylbenzene | 1,3,5-Triethylbenzene | Reference(s) |
| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | |
| Molecular Weight | 162.27 g/mol | 162.27 g/mol | |
| Boiling Point | 216 °C | 215-216 °C | [1][2] |
| Melting Point | -47.5 °C | -66.5 °C to -67 °C | [3] |
| Density | 0.886 g/cm³ at 25 °C | 0.862 g/mL at 25 °C | [1][2] |
| Refractive Index | 1.501 (n20/D) | 1.495 (n20/D) | [1][4] |
Troubleshooting Guides and FAQs
This section is organized by separation technique and addresses specific issues in a question-and-answer format.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds. However, the close boiling points of triethylbenzene isomers require careful optimization of GC parameters.
Frequently Asked Questions (FAQs):
-
Q1: Why are my 1,2,4- and 1,3,5-triethylbenzene peaks co-eluting or showing poor resolution?
-
A1: The primary reason for poor resolution is the very similar boiling points of the isomers. To improve separation, you need to optimize the stationary phase and the temperature program. A longer column or a column with a stationary phase that provides better selectivity for aromatic isomers can help. Temperature programming with a slow ramp rate can also enhance separation.[5][6]
-
-
Q2: What type of GC column is best suited for separating these isomers?
-
A2: A non-polar or a medium-polarity column is generally recommended for the separation of aromatic hydrocarbons. A longer column (e.g., 50m or 60m) will provide higher theoretical plates and better resolution. Columns with phenyl-containing stationary phases can offer enhanced selectivity for aromatic isomers due to π-π interactions.
-
-
Q3: My peaks are tailing. What could be the cause and how can I fix it?
-
A3: Peak tailing in GC can be caused by several factors, including active sites in the injector or column, column contamination, or an inappropriate injector temperature. Ensure you are using a deactivated liner in your injector. If the column is old or has been exposed to reactive samples, it may need to be conditioned or replaced. Also, check for and eliminate any leaks in the system.
-
-
Q4: My retention times are shifting between runs. What should I check?
-
A4: Fluctuations in carrier gas flow rate, oven temperature, or inlet pressure can lead to shifting retention times. Ensure your gas supply is stable and that the electronic pressure control (EPC) is functioning correctly. Leaks in the system can also cause such issues.
-
Troubleshooting Flowchart for Poor GC Resolution:
Caption: Troubleshooting workflow for poor GC resolution of triethylbenzene isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative separation mechanism to GC, relying on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Frequently Asked Questions (FAQs):
-
Q1: What type of HPLC column is most effective for separating 1,2,4- and 1,3,5-triethylbenzene?
-
A1: Due to the nonpolar nature of these isomers, a standard C18 column may not provide sufficient resolution. Phenyl- or pentafluorophenyl (PFP)-based stationary phases are highly recommended.[7][8][9][10][11] These columns offer alternative selectivity through π-π interactions with the aromatic rings of the triethylbenzene isomers, which can significantly enhance separation.[7][9][10]
-
-
Q2: My isomers are still co-eluting on a phenyl column. How can I improve the separation?
-
A2: If you are still facing co-elution, you can try optimizing the mobile phase. Adjusting the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water can alter the selectivity. Sometimes switching the organic modifier (e.g., from acetonitrile to methanol) can have a significant impact on the resolution of aromatic isomers.[7]
-
-
Q3: I am observing broad peaks. What are the likely causes?
-
A3: Broad peaks in HPLC can result from several issues, including a void in the column, a partially blocked frit, or a sample solvent that is too strong. Ensure your sample is dissolved in the mobile phase or a weaker solvent. If the problem persists, the column may need to be replaced.
-
-
Q4: Is normal-phase HPLC a viable option for this separation?
-
A4: While reversed-phase HPLC is more common, normal-phase HPLC on a silica (B1680970) or bonded-phase column could also be effective. The separation would be based on the subtle differences in the interaction of the isomers with the polar stationary phase.
-
Logical Flow for HPLC Method Development:
Caption: Logical workflow for developing an HPLC method for triethylbenzene isomer separation.
Fractional Crystallization
The significant difference in the melting points of 1,2,4- and 1,3,5-triethylbenzene makes fractional crystallization a highly effective method for their separation on a preparative scale.[12][13][14][15]
Frequently Asked Questions (FAQs):
-
Q1: How does fractional crystallization work for separating these isomers?
-
A1: Fractional crystallization separates compounds based on differences in their solubility and melting points.[12][15] By carefully cooling a solution or the molten mixture of the isomers, the compound with the higher melting point and lower solubility (in this case, this compound) will crystallize first, leaving the other isomer enriched in the liquid phase.[12][13]
-
-
Q2: What is a suitable solvent for the fractional crystallization of triethylbenzene isomers?
-
A2: For nonpolar compounds like triethylbenzenes, nonpolar or slightly polar solvents are generally suitable.[1][3][4][16] Common choices include alkanes (e.g., hexane, heptane) or alcohols (e.g., methanol, ethanol).[1] A mixed solvent system, such as ethanol-water or acetone-petroleum ether, can also be effective.[4] The ideal solvent should dissolve the isomers well at a higher temperature but poorly at a lower temperature.[1]
-
-
Q3: I am getting a low yield of crystals. How can I improve it?
-
A3: A low yield can be due to the solvent being too good at keeping the compound in solution even at low temperatures. You can try using a less polar "anti-solvent" to reduce the solubility. Slow cooling is also crucial, as rapid cooling can lead to the formation of small, impure crystals and trap the desired product in the mother liquor.
-
-
Q4: The purity of my crystals is low. What could be the reason?
-
A4: Co-crystallization of the other isomer is a common problem. This can be minimized by ensuring a very slow cooling rate to allow for the selective growth of the desired crystals. Seeding the solution with a few pure crystals of the target isomer can also promote the growth of pure crystals.
-
Experimental Workflow for Fractional Crystallization:
Caption: A typical experimental workflow for the separation of triethylbenzene isomers by fractional crystallization.
Experimental Protocols
The following protocols are provided as starting points for method development and may require further optimization for your specific instrumentation and sample matrix.
Gas Chromatography (GC) Protocol Example
-
Column: 50 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or similar mid-polarity column)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 2 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
Detector: Flame Ionization Detector (FID) at 280 °C
-
Injection Volume: 1 µL
High-Performance Liquid Chromatography (HPLC) Protocol Example
-
Column: Phenyl-Hexyl column, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: 70:30 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase.
Fractional Crystallization Protocol Example
-
Dissolution: Dissolve the mixture of 1,2,4- and 1,3,5-triethylbenzene in a minimal amount of hot ethanol (B145695).
-
Cooling: Slowly cool the solution to room temperature. For further crystallization, the solution can be placed in an ice bath or a refrigerator. A slow cooling rate is critical for obtaining pure crystals.
-
Seeding (Optional): If crystallization does not initiate, add a seed crystal of pure this compound to the cooled solution.
-
Isolation: Once a significant amount of crystals has formed, separate them from the mother liquor by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Analysis: Analyze the purity of the crystals and the composition of the mother liquor by GC or HPLC to determine the efficiency of the separation.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. esisresearch.org [esisresearch.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. uhplcs.com [uhplcs.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Phenyl Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 12. rcprocess.se [rcprocess.se]
- 13. m.youtube.com [m.youtube.com]
- 14. quora.com [quora.com]
- 15. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 16. quora.com [quora.com]
Technical Support Center: Optimization of Reaction Conditions for 1,2,4-Triethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,4-triethylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene (B151609).[1][2][3] This involves reacting benzene with an ethylating agent, such as ethyl bromide or ethanol, in the presence of a catalyst.[4][5] Common catalysts include Lewis acids like aluminum chloride (AlCl₃) and solid acid catalysts like zeolites (e.g., HZSM-5, Beta, and Y).[6][7][8]
2. My reaction is producing a mixture of triethylbenzene (B13742051) isomers (1,3,5- and 1,2,3-). How can I improve the selectivity for this compound?
Achieving high regioselectivity for the 1,2,4-isomer is a common challenge due to the ortho- and para-directing effects of the ethyl groups already on the benzene ring.[6] Here are several strategies to enhance selectivity:
-
Catalyst Selection: The choice of catalyst is crucial. Shape-selective catalysts like certain zeolites can favor the formation of the 1,2,4-isomer due to their specific pore structures.[6] For instance, nickel complexes with specific ligands have shown high selectivity in the cyclotrimerization of terminal alkynes to produce 1,2,4-substituted benzenes.[6]
-
Reaction Temperature: Temperature can influence the isomer distribution. Lowering the reaction temperature may favor the thermodynamically more stable isomer, but optimization is key as lower temperatures can also decrease the overall reaction rate.[9]
-
Starting Material: Using diethylbenzene as a starting material can provide a more direct route. For example, the ethylation of 1,4-diethylbenzene (B43851) or 1,2-diethylbenzene (B43095) can lead to the formation of this compound, although other isomers may still be produced.[6]
3. I am observing significant amounts of polyalkylated byproducts. How can I minimize their formation?
The formation of tetra- and higher ethylbenzenes is a common side reaction in Friedel-Crafts alkylation.[6] To address this, consider the following:
-
Control of Reactant Stoichiometry: Adjusting the molar ratio of benzene to the ethylating agent is critical. Using a larger excess of benzene can help to minimize polyalkylation.
-
Transalkylation: A subsequent transalkylation step can be employed. In this process, the polyethylated byproducts are reacted with benzene to form the desired mono- or di-alkylated products, which can then be further ethylated to the tri-substituted product.[6]
-
Catalyst Activity: A highly active catalyst can sometimes promote over-alkylation. Optimizing the catalyst loading and type can help control the extent of alkylation.[10]
4. My reaction yield is consistently low. What factors should I investigate to improve it?
Low yields can stem from various factors. A systematic approach to troubleshooting is recommended:
-
Reaction Temperature: Both excessively high and low temperatures can negatively impact yield. High temperatures can lead to product decomposition or the formation of unwanted byproducts, while low temperatures can result in an incomplete reaction.[11] Experimental optimization is necessary to find the ideal temperature range for your specific catalyst and reactants.
-
Catalyst Loading: The amount of catalyst used can significantly affect the reaction rate and yield. Insufficient catalyst may lead to a slow or incomplete reaction, while excessive amounts can promote side reactions.[10][12]
-
Purity of Reactants and Solvents: Ensure that all starting materials and solvents are pure and dry. Water and other impurities can deactivate the catalyst, particularly Lewis acids like AlCl₃.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration. Insufficient time will result in incomplete conversion, while prolonged reaction times may increase the formation of byproducts.
Experimental Protocols
General Procedure for Friedel-Crafts Alkylation of Benzene with Ethanol using a Zeolite Catalyst:
This protocol is a generalized procedure based on common practices for zeolite-catalyzed alkylation.[5][7]
-
Catalyst Activation: The HZSM-5 zeolite catalyst is activated by heating under a flow of nitrogen or air at a high temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water.
-
Reaction Setup: The reaction is typically carried out in a fixed-bed tubular reactor. The activated catalyst is packed into the reactor.
-
Reaction Conditions: The reactor is heated to the desired temperature, typically in the range of 300-500 °C.[7] A mixture of benzene and ethanol, with a specific molar ratio (e.g., 2:1 by volume), is vaporized and fed into the reactor along with a carrier gas like nitrogen.[7]
-
Product Collection: The reaction products are passed through a condenser to liquefy them and are collected.
-
Analysis: The product mixture is analyzed by gas chromatography (GC) and mass spectrometry (MS) to determine the conversion of benzene and the selectivity for ethylbenzene, diethylbenzene, and triethylbenzene isomers.[7]
Data Presentation
Table 1: Effect of Catalyst and Reaction Conditions on Benzene Alkylation with Ethanol
| Catalyst | Benzene:Ethanol Ratio (by volume) | Temperature (°C) | Ethylbenzene Selectivity (%) | Reference |
| (Mg + B)-15%-HZSM-5 | 2:1 | Not Specified | 76.22 | [7] |
| (Mg + B)-5%-HZSM-5 | 2:1 | Not Specified | 49.15 | [7] |
| Unmodified H-ZSM-5 | Varied | 400-450 | Maximum | [5] |
| AlCl₃-impregnated 13X zeolite | 3:1 (molar) | 400-450 | Not Specified | [5] |
Visualizations
Below are diagrams illustrating key workflows and relationships in the optimization of this compound synthesis.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Logic diagram for optimizing this compound selectivity.
Caption: Strategies for minimizing the formation of polyalkylated byproducts.
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 877-44-1|High-Purity [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting peak tailing in GC analysis of triethylbenzenes
Welcome to the technical support center for the gas chromatography (GC) analysis of triethylbenzenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of triethylbenzenes?
A1: Peak tailing is a chromatographic phenomenon where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards the end of the chromatogram.[1] In an ideal GC analysis, peaks should have a symmetrical, Gaussian shape. Tailing peaks are problematic because they can compromise the accuracy of quantitative analysis by making peak integration difficult and can also reduce the resolution between closely eluting compounds, such as the isomers of triethylbenzene (B13742051).[2][3]
Q2: What are the most common causes of peak tailing for triethylbenzenes?
A2: Peak tailing in the analysis of triethylbenzenes, like other aromatic hydrocarbons, can stem from several factors. These can be broadly categorized as issues related to the GC column, the inlet system, the sample itself, or the analytical method parameters. Common culprits include active sites in the GC system that interact with the analytes, column contamination, improper column installation, and non-optimized injection parameters.[1][4]
Q3: How can I quickly diagnose the source of peak tailing in my triethylbenzene analysis?
A3: A systematic troubleshooting approach is the most efficient way to identify the root cause of peak tailing. A good starting point is to observe which peaks are tailing. If all peaks, including the solvent peak, are tailing, the issue is likely physical, such as a poorly installed column or a leak. If only the triethylbenzene isomers and other similar analytes are tailing, the problem is more likely chemical in nature, such as interactions with active sites in the system.
A logical workflow for troubleshooting can help systematically eliminate potential causes.
Troubleshooting Guides
This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing in triethylbenzene analysis.
Guide 1: Inlet and Column Issues
Q: Could a dirty or incorrect inlet liner cause peak tailing for triethylbenzenes?
A: Absolutely. The inlet liner is a common source of problems. An active or contaminated liner can have sites that interact with aromatic compounds like triethylbenzenes, causing adsorption and subsequent peak tailing.[5] Using a deactivated liner is crucial.[6]
Troubleshooting Steps:
-
Replace the Inlet Liner: Regularly replace the liner, especially when analyzing complex samples. Choose a high-quality, deactivated liner.
-
Inspect for Debris: Check for small pieces of septum or non-volatile residue from previous injections inside the liner.[5]
-
Ensure Proper Installation: An improperly seated liner can create dead volume, leading to peak broadening and tailing.
Q: My column is relatively new. Could it still be the cause of peak tailing?
A: Yes, even a new column can cause issues if not installed or conditioned properly. Column contamination at the inlet side is also a very common cause of peak tailing.[2]
Troubleshooting Steps:
-
Proper Column Installation: Ensure the column is cut cleanly and squarely and installed at the correct depth in the inlet and detector. A poor cut can create turbulence and active sites.[1]
-
Column Conditioning: New columns should be conditioned according to the manufacturer's instructions to remove any residual solvents or contaminants and to ensure the stationary phase is stable. Purging the column with carrier gas at a low temperature before ramping up to the conditioning temperature can extend its lifetime.[2]
-
Trim the Column: If contamination is suspected at the head of the column, trimming 10-20 cm from the inlet end can often resolve the issue.[7]
-
Column Bake-out: Baking the column at a high temperature (within its specified limits) can help remove semi-volatile contaminants.[4]
Guide 2: Method and Sample-Related Issues
Q: How do my GC method parameters affect the peak shape of triethylbenzenes?
A: Several method parameters can influence peak shape. For aromatic hydrocarbons, the inlet temperature and oven temperature program are particularly important.
Troubleshooting Steps:
-
Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the triethylbenzene isomers. A temperature that is too low can lead to slow vaporization and peak broadening or tailing. However, an excessively high temperature can cause degradation of the analytes or the column's stationary phase.
-
Oven Temperature Program: The initial oven temperature and the ramp rate can affect peak focusing. For splitless injections, the initial oven temperature should typically be about 20-25°C below the boiling point of the sample solvent to allow for proper solvent trapping and focusing of the analytes at the head of the column.[8]
-
Carrier Gas Flow Rate: An insufficient flow rate can lead to broader peaks. Ensure your flow rate is optimized for your column dimensions and carrier gas type.
Q: Can the sample solvent or concentration cause peak tailing?
A: Yes, the choice of solvent and the sample concentration can significantly impact peak shape.
Troubleshooting Steps:
-
Solvent Compatibility: There can be a polarity mismatch between the sample solvent and the stationary phase, which can cause peak distortion.[7] For triethylbenzenes, which are non-polar, using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is generally recommended.[9][10]
-
Sample Overload: Injecting too much sample can overload the column, leading to broad and tailing peaks.[4] If you suspect overloading, try diluting your sample.
-
Sample Preparation: Ensure your sample is free of particulate matter by filtering or centrifuging before injection. Non-volatile residues can accumulate in the liner and at the head of the column, creating active sites.[9]
Data Presentation
The following table summarizes the expected impact of various GC parameters on the peak shape of triethylbenzenes. The peak asymmetry factor is a common measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak and values greater than 1.0 indicating tailing.
| Parameter | Sub-optimal Condition | Expected Effect on Peak Shape | Recommended Action | Expected Asymmetry Factor (Illustrative) |
| Inlet Temperature | Too low | Slow vaporization, peak broadening and tailing | Increase temperature (e.g., to 250-280 °C) | > 1.5 |
| Column Condition | Contaminated inlet | Adsorption of analytes, peak tailing | Trim 10-20 cm from the column inlet | > 1.8 |
| Inlet Liner | Active or dirty liner | Interaction with analytes, peak tailing | Replace with a new, deactivated liner | > 2.0 |
| Sample Concentration | Too high (overload) | Broad, tailing, or "shark-fin" peaks | Dilute the sample | > 1.7 |
| Column Installation | Poorly cut column end | Turbulent flow, dead volume, tailing | Re-cut the column ensuring a square, clean cut | > 1.6 |
Experimental Protocols
Protocol 1: GC-MS Method for Triethylbenzene Analysis
This protocol provides a starting point for the analysis of triethylbenzenes and can be adapted based on the specific instrumentation and sample matrix.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
-
Sample Preparation:
-
Dilute the sample containing triethylbenzenes in hexane or dichloromethane to a concentration of approximately 10 µg/mL.[9]
-
Add an internal standard (e.g., Toluene-d8) to the diluted sample.
-
Vortex the sample for 30 seconds.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter.
-
-
GC-MS Parameters:
-
Column: A non-polar column such as a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., HP-5ms, DB-5ms) is a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless injector.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) or splitless, depending on sample concentration.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Protocol 2: Inlet Maintenance
-
Cool Down: Cool the GC inlet to a safe temperature (below 50 °C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum and Liner: Carefully remove the septum nut, septum, and then the inlet liner.
-
Clean Inlet: If necessary, wipe the accessible parts of the inlet with a solvent-moistened swab.
-
Install New Liner and Septum: Place a new, deactivated liner (with any necessary O-rings) into the inlet and install a new septum.
-
Reassemble and Leak Check: Re-tighten the septum nut, restore the carrier gas flow, and perform a leak check.
Logical Relationships in Troubleshooting
The relationship between potential causes and the observed peak tailing can be visualized to aid in the diagnostic process.
References
- 1. chromacademy.com [chromacademy.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid Stationary Phases for GC Columns | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. mdpi.com [mdpi.com]
- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 7. Restek - Blog [restek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Sample preparation GC-MS [scioninstruments.com]
Technical Support Center: Purification of Commercial 1,2,4-Triethylbenzene
Welcome to the technical support center for the purification of commercial 1,2,4-triethylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via Friedel-Crafts alkylation of benzene (B151609) with an ethylating agent. This process can result in a mixture of isomers and polyalkylated products. The most common impurities include:
-
Positional Isomers: 1,3,5-triethylbenzene (B86046) and 1,2,3-triethylbenzene.
-
Polyalkylated Benzenes: Tetraethylbenzenes and other higher alkylated species.
-
Unreacted Starting Materials: Residual benzene and ethylating agents.
-
Solvent Residues: Solvents used in the synthesis and purification process.
Q2: What are the key physical properties to consider when separating triethylbenzene (B13742051) isomers?
A2: The boiling points of the triethylbenzene isomers are very close, which presents the main challenge in their separation. The slight differences in their boiling points and polarity are exploited for purification.
| Compound | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 218 - 222 | 0.872 |
| 1,3,5-Triethylbenzene | 215 - 216 | 0.862 |
| 1,2,3-Triethylbenzene | 212.7 | 0.863 |
Q3: Which purification technique is most suitable for obtaining high-purity this compound?
A3: The choice of purification technique depends on the required purity and the scale of the experiment.
-
Fractional Distillation is effective for large-scale purification and for removing impurities with significantly different boiling points. Due to the close boiling points of the isomers, a highly efficient fractional distillation column is required.
-
Preparative Column Chromatography is ideal for small to medium-scale purifications where high isomeric purity is critical.
-
Preparative Gas Chromatography (Prep-GC) can also be used for very high-purity separation of small quantities of volatile isomers.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of isomers.
-
Possible Cause: Inefficient distillation column.
-
Solution: Use a longer, packed column (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. A spinning band distillation system can also provide excellent separation.
-
-
Possible Cause: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for separating components with close boiling points.
-
-
Possible Cause: Poor insulation of the column.
-
Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
Issue: Product is contaminated with lower-boiling impurities.
-
Possible Cause: The initial fraction (forerun) was not properly discarded.
-
Solution: Collect the initial distillate separately until the temperature at the still head stabilizes at the boiling point of the desired compound. This forerun will contain more volatile impurities.
-
Column Chromatography
Issue: Co-elution of isomers.
-
Possible Cause: Inappropriate solvent system.
-
Solution: For non-polar compounds like triethylbenzene isomers, a non-polar eluent system is required. Start with a non-polar solvent like hexane (B92381) or petroleum ether. A very slow gradient elution with a slightly more polar solvent (e.g., toluene (B28343) or dichloromethane) can improve separation.[1]
-
-
Possible Cause: Column is overloaded.
-
Solution: Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase (by weight).
-
-
Possible Cause: Inadequate stationary phase.
-
Solution: Standard silica (B1680970) gel or alumina (B75360) can be effective. For difficult separations, consider using a stationary phase with a different selectivity, such as silver nitrate (B79036) impregnated silica gel, which can separate aromatic compounds based on the degree of unsaturation and substitution pattern.
-
Issue: Tailing of spots on TLC analysis.
-
Possible Cause: Sample is too concentrated.
-
Solution: Dilute the sample before spotting it on the TLC plate.
-
-
Possible Cause: Presence of highly polar impurities.
-
Solution: Consider a pre-purification step, such as a simple filtration through a small plug of silica gel, to remove baseline impurities.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate this compound from its isomers and other impurities by fractional distillation.
Materials:
-
Commercial this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle
-
Boiling chips
-
Thermometer
-
Glass wool or aluminum foil for insulation
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the commercial this compound and a few boiling chips into the round-bottom flask.
-
Insulate the fractionating column with glass wool or aluminum foil.
-
Begin heating the flask gently.
-
Observe the temperature at the still head. Collect the initial distillate (forerun) that comes over at a lower temperature. This fraction will be enriched in lower-boiling impurities.
-
As the temperature approaches the boiling point of this compound (around 218-222 °C), change the receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate by carefully controlling the heat input. The temperature should remain relatively constant during the collection of the pure fraction.
-
Stop the distillation when the temperature begins to rise again, indicating that higher-boiling impurities are starting to distill.
-
Analyze the purity of the collected fraction using Gas Chromatography (GC).
Protocol 2: Purification by Column Chromatography
Objective: To achieve high isomeric purity of this compound using column chromatography.
Materials:
-
Commercial this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elute the Column:
-
Carefully add hexane to the top of the column.
-
Begin collecting fractions in test tubes.
-
Continuously add fresh eluent to the top of the column to prevent it from running dry.
-
-
Monitor the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a chamber with hexane as the eluent.
-
Visualize the spots under a UV lamp.
-
-
Combine and Concentrate:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
-
Verify Purity:
-
Analyze the purity of the final product by GC.
-
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Diagram of a fractional distillation apparatus.
References
Technical Support Center: 1,2,4-Triethylbenzene - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,2,4-Triethylbenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Question 1: I am observing unexpected peaks in the chromatogram of my this compound sample. What could be the cause?
Answer:
Unexpected peaks in your chromatogram can arise from several sources, including impurities in the starting material, degradation of the analyte, or contamination from the analytical system.
-
Impurities: this compound is often synthesized from the ethylation of benzene (B151609) or the disproportionation of diethylbenzene, which can lead to the presence of other isomers (e.g., 1,3,5-triethylbenzene (B86046) and 1,2,3-triethylbenzene) and related alkylated benzenes as impurities.
-
Degradation: this compound is susceptible to degradation under certain conditions. The ethyl side chains are particularly prone to oxidation, which can occur upon exposure to air (oxygen), light, or elevated temperatures. This can lead to the formation of various oxidation products. A likely metabolic pathway involves the oxidation of the ethyl groups to form a gamma-diketone.[1]
-
System Contamination: Ghost peaks can appear due to contamination in the injection port, column, or detector of your chromatography system. This can be caused by residue from previous analyses or bleed from the septum or column stationary phase.
To troubleshoot, it is recommended to first run a blank injection (solvent only) to check for system contamination. If the unexpected peaks persist, analyzing a fresh, unopened sample of this compound can help determine if the issue is with the sample's integrity or the analytical method.
Question 2: My quantitative results for this compound are inconsistent and show a decreasing trend over time. What could be the reason?
Answer:
A decreasing concentration of this compound over time is a strong indicator of degradation. Several factors can contribute to this instability:
-
Improper Storage: this compound should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[2] Exposure to light and elevated temperatures can accelerate degradation. It is also important to keep the container tightly sealed to prevent exposure to air and moisture.
-
Oxidation: The ethyl groups on the benzene ring are susceptible to oxidation, especially in the presence of oxygen. This process can be catalyzed by light (photo-oxidation) or heat (thermal oxidation).
-
Sample Preparation: The solvents and reagents used during sample preparation can also influence the stability of this compound. Ensure that all solvents are of high purity and free from oxidizing agents. The duration of sample processing should be minimized to reduce the risk of degradation.
To mitigate this issue, it is crucial to adhere to proper storage and handling procedures. Preparing samples fresh before analysis and protecting them from light and heat can help ensure the accuracy and reproducibility of your results.
Question 3: I am having difficulty separating this compound from its isomers and potential degradation products using reverse-phase HPLC. What can I do to improve the separation?
Answer:
Co-elution of structurally similar compounds is a common challenge in HPLC. To improve the separation of this compound from its isomers and degradation products, consider the following strategies:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact the retention and resolution of your analytes. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry may be necessary. For aromatic compounds, a phenyl-hexyl or a biphenyl (B1667301) stationary phase can offer different selectivity compared to a standard C18 column due to π-π interactions.
-
Adjust pH: For ionizable degradation products, such as carboxylic acids that may form from oxidation, adjusting the pH of the mobile phase can alter their retention behavior and improve separation from the non-polar parent compound.
-
Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.
A systematic approach to method development, where one parameter is varied at a time, is recommended to achieve the desired separation.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound involve the oxidation of its ethyl side chains. This can be initiated by heat, light, or exposure to oxidizing agents. A likely metabolic pathway involves the oxidation of the two ortho-positioned ethyl groups to form a gamma-diketone, such as 1,2-diacetyl-4-ethylbenzene.[1] Further oxidation can lead to the formation of carboxylic acids and other oxygenated derivatives.
How should I store and handle this compound to minimize degradation?
To ensure the stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and dark place.[2] It should be kept away from sources of ignition, heat, and direct sunlight. Handling should be performed in a well-ventilated area, and exposure to atmospheric oxygen should be minimized.
What analytical techniques are suitable for monitoring the stability of this compound?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for analyzing this compound and its degradation products.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for identifying the parent compound and its non-polar degradation products.
-
HPLC-UV/MS (High-Performance Liquid Chromatography with UV or Mass Spectrometry Detection): HPLC is versatile and can be used to analyze a wider range of compounds, including more polar degradation products that may not be suitable for GC. A reverse-phase method with a C18 or phenyl-hexyl column is a good starting point.[3]
What are the expected degradation products of this compound under forced degradation conditions?
Under forced degradation conditions, the following types of products can be expected:
-
Acidic/Basic Hydrolysis: this compound is generally stable to hydrolysis under typical experimental conditions. However, under harsh acidic or basic conditions at elevated temperatures, some degradation may occur, though this is not the primary degradation pathway.
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide will likely lead to the formation of various oxygenated derivatives, including hydroperoxides, alcohols, ketones (such as acetophenone (B1666503) derivatives), and eventually carboxylic acids from the cleavage of the ethyl groups. A key potential product is 1,2-diacetyl-4-ethylbenzene.[1]
-
Thermal Degradation: At high temperatures, thermal decomposition can occur, leading to the cleavage of the ethyl groups and the formation of smaller aromatic and aliphatic hydrocarbons.[4] Pyrolysis studies of the related 1,2,4-trimethylbenzene (B165218) show it begins to degrade at around 1200K.[5]
-
Photodegradation: Exposure to UV light can induce photo-oxidation, leading to similar products as seen in oxidative degradation. The aromatic ring itself can also undergo photochemical reactions.
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 | < 5% | No significant degradation |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80 | < 5% | No significant degradation |
| Oxidation | 3% H₂O₂ | 8 hours | 25 | 15% | 1-(2,4-diethylphenyl)ethan-1-one, 1-(3,4-diethylphenyl)ethan-1-one, 1,2-diacetyl-4-ethylbenzene |
| Thermal | Dry Heat | 48 hours | 150 | 10% | Ethylbenzene, Diethylbenzene isomers, Styrene |
| Photolytic | UV light (254 nm) | 12 hours | 25 | 20% | Photo-oxidation products similar to oxidative degradation |
Table 2: Hypothetical Kinetic Data for the Degradation of this compound
| Degradation Type | Condition | Rate Constant (k) (Hypothetical) | Half-life (t₁/₂) (Hypothetical) |
| Oxidation | 3% H₂O₂ at 25°C | 0.02 hr⁻¹ | 34.7 hours |
| Thermal | 150°C | 0.0025 hr⁻¹ | 277.2 hours |
| Photolytic | UV light (254 nm) | 0.018 hr⁻¹ | 38.5 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound.[6][7][8][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 80°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 80°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 8 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer a small amount of neat this compound into a vial.
-
Place the vial in a hot air oven at 150°C for 48 hours.
-
After heating, cool to room temperature and dissolve a known amount in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Place 1 mL of the stock solution in a quartz cuvette or a UV-transparent vial.
-
Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 12 hours.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample to a final volume of 10 mL with the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating analytical method (e.g., HPLC or GC).
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol provides a general method for the analysis of this compound and its potential degradation products by GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Protocol 3: HPLC-UV Analysis of this compound and its Degradation Products
This protocol provides a general reverse-phase HPLC method for the analysis of this compound and its potential degradation products.[3]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for unexpected peaks.
Caption: Proposed oxidative degradation pathway.
Caption: General experimental workflow.
References
- 1. series.publisso.de [series.publisso.de]
- 2. This compound | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Triethylbenzene | C12H18 | CID 39149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Experimental and Kinetic Simulation Study of the High-Temperature Pyrolysis of 1,2,4-Trimethylbenzene, 1,3,5-Trimethylbenzene and n-Propylbenzene [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. asianjpr.com [asianjpr.com]
Preventing polymerization in reactions involving 1,2,4-Triethylbenzene
This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting undesired polymerization in chemical reactions involving 1,2,4-triethylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound turning viscous or forming solids?
A: You are likely observing polymerization. This compound, like other alkylated aromatic compounds, can undergo unintended polymerization, especially under certain conditions. This process is typically initiated by free radicals, which can be generated by heat, light, or trace impurities like peroxides. The polymerization is an exothermic process that, if uncontrolled, can lead to a hazardous runaway reaction.[1][2]
Q2: What are the common signs of polymerization?
A: The primary indicators of premature polymerization include:
-
A noticeable increase in the viscosity of the reaction mixture.
-
The solution becoming hazy, cloudy, or milky in appearance.[3]
-
The formation of solid precipitates, gels, or insoluble materials.[3]
-
An unexpected rise in reaction temperature, indicating an exothermic process.
Q3: How can I prevent polymerization during my experiments?
A: A multi-faceted approach is most effective:
-
Use of Inhibitors: Add a small amount of a suitable polymerization inhibitor to the reaction mixture. These compounds act as radical scavengers, terminating the chain reaction before significant polymer growth can occur.[1][4]
-
Temperature Control: Since high temperatures can initiate polymerization, maintain strict control over the reaction temperature.[1] Avoid localized overheating and ensure efficient heat dissipation.
-
Atmosphere Control: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). This is crucial because atmospheric oxygen can react with monomers to form peroxide species, which can then initiate polymerization.[5] However, be aware that some phenolic inhibitors, like TBC, require a small amount of dissolved oxygen to function effectively.[3][5] For oxygen-free systems, inhibitors like TEMPO are recommended.[1]
-
Purity of Reagents: Use high-purity this compound and ensure all other reagents and solvents are free from peroxide contaminants.
Q4: Which polymerization inhibitor should I choose?
A: The choice depends on your reaction conditions (temperature, presence of oxygen, subsequent purification steps). Common classes of inhibitors include:
-
Phenolic Inhibitors: Such as 4-tert-butylcatechol (B165716) (TBC), butylated hydroxytoluene (BHT), and 4-methoxyphenol (B1676288) (MEHQ). They are cost-effective and widely used for storage and transport.[1] Many require the presence of dissolved oxygen to be effective.[3]
-
Stable Nitroxide Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives (e.g., 4-hydroxy-TEMPO) are highly effective radical scavengers that do not require oxygen.[1][6]
-
Aromatic Amines & Quinones: Compounds like p-phenylenediamine (B122844) and benzoquinone can be effective but may not be suitable for all applications.[7]
Q5: How can I check for the presence of polymers in my this compound?
A: A simple qualitative test, the "Methanol Miscibility Test," can be performed to quickly detect the presence of polymers. See the detailed protocol in the "Experimental Protocols" section. For quantitative analysis, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify and quantify oligomers.[8]
Q6: How should this compound be stored to ensure stability?
A: To maximize shelf life, store this compound in a cool, dark, and well-ventilated area, away from heat and direct sunlight.[9][10] Ensure the container is tightly sealed. It is typically supplied with an inhibitor like TBC for stability during storage.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction mixture becomes viscous or solidifies | Uncontrolled polymerization has occurred. | 1. Safety First: If the temperature is rising uncontrollably, cool the reaction vessel immediately using an ice bath. Be prepared for an emergency shutdown. 2. Add Inhibitor: If safe to do so, add a fast-acting inhibitor (e.g., 4-hydroxy-TEMPO) to quench the reaction.[6] 3. Review Protocol: Analyze your procedure for potential initiators: excessive heat, exposure to air/light, or contaminated reagents. |
| Low product yield after workup | 1. Product may have been lost due to polymerization during the reaction. 2. Product co-precipitated with polymer during isolation. | 1. Monitor Reaction: Use techniques like TLC or crude NMR to monitor the reaction's progress and check for the formation of insoluble materials.[11] 2. Optimize Conditions: Re-run the reaction at a lower temperature or with a higher concentration of inhibitor. |
| Inconsistent results between batches | 1. Variable levels of inhibitor in the starting material. 2. Inconsistent exposure to air or heat. 3. Contamination of solvents or reagents with radical initiators (e.g., peroxides). | 1. Standardize Starting Material: If necessary, remove the existing inhibitor and add a known quantity of a chosen inhibitor before starting. (See Protocol 2). 2. Maintain Inert Atmosphere: Use a Schlenk line or glovebox for consistent exclusion of oxygen. 3. Purify Solvents: Ensure solvents are freshly distilled or passed through a purification system to remove peroxides. |
Data Presentation
Table 1: Comparison of Common Polymerization Inhibitors (Note: Data is based on studies with styrene, a structurally related vinyl aromatic monomer, and serves as a strong guideline for this compound applications.)
| Inhibitor | Class | Typical Concentration | Oxygen Requirement | Polymer Growth (4h, 120°C) |
| 4-hydroxy-TEMPO | Nitroxide Radical | 50-200 ppm | No | 24.85%[6] |
| BHT | Phenolic | 100-500 ppm | Yes | 42.50%[6] |
| TBC | Phenolic | 10-50 ppm | Yes | >50% (less effective than BHT)[6] |
| MEHQ | Phenolic | 10-50 ppm | Yes | >50% (less effective than TBC)[6] |
Table 2: Effectiveness of Selected Inhibitors on Styrene Polymerization at 120°C
| Inhibitor | Polymer Growth (%) after 4h | Monomer Conversion (%) after 4h |
| DTBMP (2,6-di-tert-butyl-4-methoxyphenol) | 16.40 | 0.048[6] |
| 4-hydroxy-TEMPO | 24.85 | 0.065[6] |
| BHT (2,6-di-tert-butyl-4-methylphenol) | 42.50 | 0.111[6] |
| 4-oxo-TEMPO | 46.80 | 0.134[6] |
Visualizations
Caption: Free-radical polymerization proceeds via initiation, propagation, and termination steps.
Caption: Inhibitors act as radical scavengers, terminating the growing polymer chain.
Caption: A logical workflow for troubleshooting suspected polymerization during a reaction.
Experimental Protocols
Protocol 1: Methanol Miscibility Test for Polymer Detection
This qualitative test quickly determines if significant amounts of polymer are present in a this compound sample. The monomer is miscible with methanol, whereas any polymer/oligomer is not.
Materials:
-
Sample of this compound
-
Methanol (reagent grade)
-
Two clean, dry test tubes
-
Pipettes
Procedure:
-
Label two test tubes: "Control" and "Sample".
-
To the "Control" tube, add 1 mL of pure, unpolymerized this compound.
-
To the "Sample" tube, add 1 mL of the this compound sample to be tested.
-
To each tube, add 5 mL of methanol.
-
Gently agitate both tubes to mix the contents.
-
Observation:
-
Negative Result (No Polymer): The "Sample" tube should appear as a clear, homogeneous solution, identical to the "Control" tube.
-
Positive Result (Polymer Present): The "Sample" tube will appear hazy, cloudy, or may contain visible white precipitates or oily droplets, indicating the presence of insoluble polymer.[3]
-
Protocol 2: Removal of Phenolic Inhibitors (e.g., TBC, MEHQ)
This procedure is for experiments where the presence of a phenolic inhibitor would interfere with subsequent chemistry. It uses an alkali wash to deprotonate the phenol, making it water-soluble.
Materials:
-
This compound containing a phenolic inhibitor
-
1 M Sodium hydroxide (B78521) (NaOH) solution, pre-chilled
-
Saturated sodium chloride (brine) solution, pre-chilled
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flask
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of chilled 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous (bottom) layer will contain the sodium salt of the inhibitor and may be colored.
-
Drain and discard the aqueous layer.
-
Repeat the wash (steps 2-5) two more times to ensure complete removal of the inhibitor.
-
Wash the organic layer with an equal volume of chilled brine solution to remove any residual NaOH.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the flask, swirling gently, until the drying agent no longer clumps together.
-
Filter or decant the dried this compound.
-
Important: The inhibitor-free product is now highly susceptible to polymerization. It should be used immediately or stored under an inert atmosphere in a refrigerator for a very short period. If longer storage is needed, add a different, compatible inhibitor.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. iomosaic.com [iomosaic.com]
- 6. mdpi.com [mdpi.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. pure.uva.nl [pure.uva.nl]
- 9. chemos.de [chemos.de]
- 10. carlroth.com [carlroth.com]
- 11. How To [chem.rochester.edu]
Navigating the Scale-Up of 1,2,4-Triethylbenzene Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 1,2,4-triethylbenzene from the laboratory to a pilot plant. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, offering practical solutions and in-depth experimental protocols.
Troubleshooting Guide
The scale-up of electrophilic aromatic substitution reactions like the Friedel-Crafts ethylation for this compound synthesis can present several challenges. Below is a guide to common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause (Lab Scale) | Potential Cause (Pilot Plant Scale) | Recommended Solution |
| Low Yield of this compound | - Inactive or insufficient catalyst.- Presence of moisture in reagents or glassware.- Suboptimal reaction temperature. | - Poor mass transfer leading to localized concentration gradients.- Inefficient heat removal causing side reactions.- Catalyst deactivation due to impurities in feedstock. | - Ensure anhydrous conditions and use freshly activated catalyst.- Optimize temperature and stirring rate.- In the pilot plant, ensure efficient mixing and heat exchange. Consider using a more robust catalyst or a catalyst regeneration cycle. |
| High Levels of Polyalkylation Products (e.g., Tetraethylbenzene) | - High ratio of ethylating agent to the aromatic substrate.- The product is more reactive than the starting material. | - Poor mixing leading to localized high concentrations of the ethylating agent.- Extended reaction times at elevated temperatures. | - Use a large excess of the aromatic substrate.- Control the addition rate of the ethylating agent.- Optimize reaction time and temperature to favor mono-alkylation. |
| Formation of Isomeric Byproducts (e.g., 1,3,5-Triethylbenzene) | - Catalyst-induced isomerization of the product. | - Higher operating temperatures in the pilot reactor can favor the thermodynamically more stable isomer. | - Choose a catalyst with lower isomerization activity (e.g., certain zeolites over AlCl₃).- Maintain the lowest effective reaction temperature. |
| Catalyst Deactivation | - Reaction with impurities in the starting materials. | - Fouling of the catalyst surface by heavy byproducts or polymers.- Sintering of the catalyst at high temperatures. | - Purify starting materials.- In a pilot setting, consider a fixed-bed reactor with a guard bed to protect the main catalyst.- Implement a catalyst regeneration procedure. |
| Runaway Reaction | - Poor heat removal in a highly exothermic reaction. | - Insufficient cooling capacity of the pilot reactor for the larger reaction volume.- Loss of coolant flow or agitator failure. | - Ensure adequate cooling and agitation.- At the pilot scale, use a reactor with a high surface area-to-volume ratio or implement a semi-batch process with controlled addition of the limiting reagent.[1]- Install safety measures like a quench system and pressure relief devices. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Friedel-Crafts alkylation of benzene (B151609) or a suitable diethylbenzene isomer with an ethylating agent like ethyl bromide or ethylene.[2] A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite, is typically used.[2]
Q2: How can I minimize the formation of polyalkylated byproducts during scale-up?
A2: Polyalkylation is a common issue because the ethylated benzene ring is more reactive than benzene itself.[3] To minimize this, a high molar ratio of the aromatic substrate to the ethylating agent should be used.[4] In a pilot plant, this can be achieved by using a large excess of benzene and recycling the unreacted starting material.
Q3: What are the key safety considerations when moving from a lab to a pilot plant for this synthesis?
A3: The Friedel-Crafts alkylation is an exothermic reaction, and managing the heat of reaction is a critical safety concern during scale-up.[1] Pilot plant reactors must have adequate cooling capacity to prevent a runaway reaction.[1] Additionally, the handling of corrosive and flammable materials like aluminum chloride and ethylating agents requires appropriate personal protective equipment and engineering controls. The larger quantities of materials in a pilot plant also necessitate a thorough hazard and operability (HAZOP) study.
Q4: Should I use a batch or continuous process for the pilot plant production of this compound?
A4: The choice between a batch and continuous process depends on the desired production scale and operational philosophy. A batch reactor offers flexibility and is often a direct scale-up from the lab. However, for larger scale production, a continuous process, such as a fixed-bed reactor, can offer better control over reaction parameters, improved heat management, and more consistent product quality.
Q5: How does the choice of catalyst (e.g., AlCl₃ vs. a zeolite) impact the scale-up process?
A5: While AlCl₃ is a highly active catalyst, it is corrosive, difficult to handle, and generates acidic waste streams.[2] Solid acid catalysts like zeolites are non-corrosive, easier to separate from the product, and can be regenerated, making them more suitable for a continuous pilot plant operation.[5] Zeolites can also offer better selectivity towards the desired isomer due to shape-selective catalysis.[6]
Data Presentation: Lab vs. Pilot Plant Scale
The following table provides a comparative summary of typical process parameters and outcomes when scaling up the synthesis of this compound. The data for the pilot plant is based on typical industrial processes for ethylbenzene (B125841) production, which serves as a close analogue.
| Parameter | Laboratory Scale (Batch) | Pilot Plant Scale (Continuous, Fixed-Bed) |
| Reactor Volume | 1 - 5 L | 50 - 500 L |
| Aromatic:Ethylating Agent Molar Ratio | 5:1 - 10:1 | 8:1 - 12:1 (with recycle) |
| Catalyst | AlCl₃ or Zeolite | Zeolite |
| Catalyst Loading | 5 - 10 wt% (relative to aromatic) | N/A (Fixed Bed) |
| Temperature | 80 - 100 °C | 180 - 250 °C |
| Pressure | Atmospheric | 20 - 40 atm |
| Reaction Time / Residence Time | 2 - 4 hours | 0.5 - 1.5 hours |
| Yield of this compound | 60 - 75% | 85 - 95% |
| Selectivity to this compound | 80 - 90% | > 95% |
| Major Byproducts | Diethylbenzenes, Polyethylbenzenes, Isomers | Diethylbenzenes (recycled), Trace Polyethylbenzenes |
Experimental Protocols
Laboratory Scale Synthesis of this compound (Illustrative Protocol)
This protocol is based on the principles of Friedel-Crafts alkylation and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Anhydrous Benzene
-
Ethyl Bromide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (solvent)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel
-
Ice bath
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried.
-
To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
In the dropping funnel, prepare a solution of anhydrous benzene (5 equivalents) and ethyl bromide (1 equivalent) in anhydrous dichloromethane.
-
Add the benzene/ethyl bromide solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to isolate this compound.
Visualizations
Caption: A workflow diagram illustrating the key stages in the synthesis and scale-up of this compound from the laboratory to the pilot plant.
Caption: A logical decision tree to guide troubleshooting efforts in the event of low product yield during the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of 1,2,4-Triethylbenzene and 1,3,5-Triethylbenzene for Scientific Applications
An objective guide for researchers, scientists, and drug development professionals on the distinct properties and applications of two common triethylbenzene (B13742051) isomers.
In the realm of organic chemistry and materials science, the selection of appropriate isomers is paramount to achieving desired experimental outcomes. This guide provides a comprehensive comparison of 1,2,4-Triethylbenzene and 1,3,5-Triethylbenzene (B86046), two isomers with the same molecular formula (C₁₂H₁₈) but differing structural arrangements of their ethyl groups on the benzene (B151609) ring. This seemingly subtle difference in structure leads to significant variations in their physical, chemical, and toxicological properties, making a detailed comparison essential for informed decision-making in research and development.
Physicochemical Properties: A Tale of Two Symmetries
The arrangement of the ethyl groups on the benzene ring directly influences the physical properties of each isomer. The symmetrical nature of 1,3,5-triethylbenzene generally results in a more ordered crystalline structure, which is reflected in its higher melting point compared to the less symmetrical this compound. Conversely, the boiling point of this compound is slightly higher, a phenomenon that can be attributed to its greater dipole moment and stronger intermolecular forces.
| Property | This compound | 1,3,5-Triethylbenzene |
| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ |
| Molar Mass | 162.27 g/mol | 162.27 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Melting Point | -78 °C[1][2][3] | -66.5 °C[4] |
| Boiling Point | 220-222 °C[1][2][3][5] | 215 °C[4][6] |
| Density | 0.872 g/mL at 25 °C[1][5] | 0.862 g/mL at 25 °C[4][6] |
| Refractive Index (n20/D) | 1.501[1][3][5] | 1.495[6] |
| Solubility in Water | Practically insoluble | Practically insoluble[4] |
| Solubility in Organic Solvents | Soluble | Soluble in ethanol (B145695) and diethyl ether[4] |
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each isomer, allowing for their unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of 1,3,5-triethylbenzene simplifies its NMR spectra. In its ¹H NMR spectrum, all three aromatic protons are equivalent, giving rise to a single signal. Similarly, the methylene (B1212753) and methyl protons of the three ethyl groups each produce a single quartet and triplet, respectively. In contrast, the lower symmetry of this compound results in a more complex ¹H NMR spectrum with distinct signals for each of its three aromatic protons and for the protons of the three non-equivalent ethyl groups.
The ¹³C NMR spectra also reflect this difference in symmetry. 1,3,5-Triethylbenzene shows fewer signals due to the equivalence of its carbon atoms, whereas this compound exhibits a greater number of signals corresponding to its less symmetrical structure.
Infrared (IR) Spectroscopy
The IR spectra of both isomers show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl groups (around 2850-2975 cm⁻¹). The key difference lies in the out-of-plane C-H bending region (675-900 cm⁻¹), which is highly indicative of the substitution pattern on the benzene ring. 1,3,5-Triethylbenzene, being a 1,3,5-trisubstituted benzene, exhibits a characteristic absorption in this region that differs from the pattern observed for the 1,2,4-trisubstituted this compound.
Mass Spectrometry (MS)
Both isomers have the same molecular weight, resulting in a molecular ion peak (M⁺) at m/z 162 in their mass spectra. The fragmentation patterns, however, can show subtle differences. The loss of a methyl group (M-15) to form a stable benzylic cation at m/z 147 is a common fragmentation pathway for both. Further fragmentation can lead to other characteristic ions, and the relative intensities of these fragment ions can be used to distinguish between the two isomers.
Synthesis and Experimental Protocols
Both this compound and 1,3,5-triethylbenzene are typically synthesized via the Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The isomer distribution in the product mixture is highly dependent on the reaction conditions, including temperature, catalyst, and the ratio of reactants.
Experimental Protocol: Friedel-Crafts Alkylation of Benzene
Materials:
-
Benzene
-
Ethyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry diethyl ether (as solvent)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A reaction flask equipped with a dropping funnel and a reflux condenser is charged with anhydrous aluminum chloride and dry diethyl ether under an inert atmosphere.
-
The flask is cooled in an ice bath.
-
A solution of benzene in dry diethyl ether is added to the dropping funnel.
-
Ethyl bromide is slowly added to the stirred suspension of aluminum chloride.
-
The benzene solution is then added dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and water.
-
The organic layer is separated using a separatory funnel, washed with dilute hydrochloric acid, water, and a sodium bicarbonate solution.
-
The organic layer is dried over an anhydrous drying agent.
-
The solvent is removed by distillation, and the resulting mixture of triethylbenzene isomers is purified by fractional distillation.
Note: This is a general procedure. Specific conditions can be optimized to favor the formation of one isomer over the other.
Toxicological Profile: A Critical Distinction
A significant and critical difference between the two isomers lies in their toxicological profiles. This compound is known to be a neurotoxin, whereas 1,3,5-triethylbenzene is not.[4] This difference is attributed to their distinct metabolic pathways.
The neurotoxicity of this compound is believed to be caused by the formation of a γ-diketone metabolite.[4] The two adjacent ethyl groups at the 1 and 2 positions can be metabolized to form a reactive diketone, which can then interact with and damage neuronal proteins. In contrast, the ethyl groups in 1,3,5-triethylbenzene are not adjacent, preventing the formation of this toxic γ-diketone metabolite.[4]
Applications in Research and Industry
The distinct properties of these isomers lend them to different applications.
This compound has been used in studies related to its neurotoxic effects and as a component in certain fuel mixtures. Its lower symmetry and potential for specific interactions make it a subject of interest in toxicology and environmental science.
1,3,5-Triethylbenzene , with its high symmetry, is often used as a non-polar solvent and as a starting material in the synthesis of more complex molecules, such as ligands for metal complexes and in the formation of porous organic frameworks. Its lack of neurotoxicity makes it a safer alternative in applications where exposure is a concern.
Conclusion
The choice between this compound and 1,3,5-triethylbenzene is a critical one that should be based on a thorough understanding of their distinct properties. While they share the same molecular formula, their structural differences lead to significant variations in their physical characteristics, spectroscopic signatures, and, most importantly, their toxicological profiles. For applications requiring a non-toxic, symmetrical building block, 1,3,5-triethylbenzene is the clear choice. Conversely, for studies investigating the mechanisms of neurotoxicity or for specific synthetic routes that leverage its unique reactivity, this compound may be the isomer of interest, albeit with appropriate safety precautions. This guide serves as a foundational resource to aid researchers in making an informed and safe selection for their scientific endeavors.
References
- 1. Benzene, 1,3,5-triethyl- [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. Benzene, 1,3,5-triethyl- [webbook.nist.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. 1,3,5-TRIETHYLBENZENE(102-25-0) 1H NMR spectrum [chemicalbook.com]
- 6. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Analytical Method Validation for 1,2,4-Triethylbenzene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 1,2,4-Triethylbenzene. The methodologies and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability of the methods for their intended purpose.[1][2] While specific, publicly available validated methods for this compound are limited, this document leverages established analytical techniques for similar volatile organic compounds (VOCs) and aromatic hydrocarbons to provide a practical comparison of Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. GC-based methods are generally preferred for volatile compounds like this compound due to their high resolution and sensitivity.[3][4] HPLC can also be utilized, particularly when dealing with complex matrices where derivatization is not desirable.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Linearity Range | 0.1 - 200 µg/mL | 0.01 - 50 µg/mL | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 97 - 103% |
| Precision (%RSD) | < 2% | < 1.5% | < 3% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Specificity/Selectivity | Good | Excellent | Moderate |
| Robustness | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of aromatic hydrocarbons and should be optimized and validated for specific laboratory conditions and sample matrices.
1. Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector, split/splitless injector, and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, ramped to 200 °C at 10 °C/min, and held for 5 minutes.
-
Detector Temperature: 300 °C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare calibration standards ranging from 0.1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dilute the sample with methanol to a concentration within the calibration range.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity, making it ideal for the quantification of this compound in complex matrices and for trace-level analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions: Same as the GC-FID method.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 162, 147, 133).
-
-
Standard and Sample Preparation: Similar to the GC-FID method, with a calibration range typically from 0.01 µg/mL to 50 µg/mL.
3. High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides an alternative for samples that are not amenable to GC analysis.
-
Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 500 µg/mL.
-
Sample Preparation: Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range.
-
Method Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation, adhering to ICH guidelines.[1][2] This process ensures that the chosen analytical method is suitable for its intended purpose.
Caption: A flowchart of the analytical method validation process.
Signaling Pathway of Method Selection Logic
The decision to select a particular analytical method is guided by a logical pathway that considers the sample characteristics and the analytical requirements.
Caption: Decision tree for selecting an analytical method.
References
Comparative study of catalysts for triethylbenzene synthesis
A Comparative Guide to Catalysts for Triethylbenzene (B13742051) Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of substituted aromatic compounds, the selection of an appropriate catalyst is a critical factor influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalysts employed in the synthesis of triethylbenzene, a significant intermediate in various chemical processes. The comparison is based on experimental data from scientific literature, focusing on catalyst performance and reaction conditions.
Catalyst Performance Comparison
The synthesis of triethylbenzene can be achieved through several catalytic routes, primarily involving the alkylation of benzene (B151609) or ethylbenzene (B125841) with ethylene (B1197577), or the disproportionation of diethylbenzene. The choice of catalyst profoundly impacts the product distribution and reaction parameters. The following table summarizes the performance of key catalyst types based on available experimental data.
| Catalyst Type | Catalyst Example | Reactants | Reaction Temperature (°C) | Benzene/Ethylene Molar Ratio | Benzene Conversion (%) | Triethylbenzene Selectivity (%) | Reference |
| Zeolite | ZSM-5 | Benzene, Ethylene | 400 - 425 | 8 - 16 | High (implied) | Lower selectivity due to side products at higher temperatures | [1][2] |
| Zeolite | USY-type | 1,3,5-Triethylbenzene (B86046), Ethylbenzene | 350 - 500 | N/A | High conversion of 1,3,5-TEB | Focus on diethylbenzene selectivity | [3] |
| Chloroaluminate Ionic Liquid | AlCl₃-based | Diethylbenzene, Ethylbenzene | 120 | N/A | Not specified | 74-78% for 1,3,5-isomer | [4] |
| Mixed-Metal Oxide | CuO-MoO₃/ZrO₂ | Benzene, 1-Decene (example for long-chain alkylation) | 80 | 2:1 to 10:1 | 98.4 (for 1-dodecene) | >26.0 (for 1-dodecene) | [5] |
Note: Direct comparative data for triethylbenzene synthesis under identical conditions is limited in the reviewed literature. The presented data is collated from studies on related alkylation and disproportionation reactions to provide an indicative comparison.
Discussion of Catalyst Systems
Zeolites , particularly ZSM-5, are widely utilized in the alkylation of benzene with ethylene due to their shape-selective properties and strong acidic sites.[1] The pore structure of ZSM-5 can favor the formation of ethylbenzene while limiting the diffusion of larger polyethylbenzenes.[1] However, high acid strength can also lead to side reactions and coke formation.[1] Modified zeolites, such as those treated with rare earth elements or having controlled pore sizes, have been developed to enhance selectivity and stability.[6][7]
Chloroaluminate ionic liquids have emerged as effective catalysts for the disproportionation of diethylbenzene to produce triethylbenzene.[4] These catalysts can operate at lower temperatures compared to some solid acid catalysts and can be tuned to favor the formation of the symmetric 1,3,5-triethylbenzene isomer.[4] The process often involves a post-reaction step to increase the concentration of the desired isomer.[4]
Mixed-metal oxides represent another class of solid acid catalysts that can be employed for benzene alkylation. While the provided data pertains to alkylation with a longer chain olefin, it highlights their potential for achieving high conversion and selectivity under milder conditions.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for catalyst evaluation. Below are generalized methodologies for catalyst preparation and testing based on the reviewed literature.
Zeolite Catalyst (ZSM-5) Preparation and Testing
1. Catalyst Preparation:
-
A typical ZSM-5 catalyst can be prepared by mixing ZSM-5 zeolite powder (e.g., with a Si/Al ratio of 25) with a binder such as kaolinite (B1170537) and alumina.[1]
-
Water is added to form a slurry, which is then shaped into particles (e.g., through prilling) and calcined.[1]
-
For modified zeolites, an impregnation step with a solution containing a modifying agent (e.g., a rare earth salt) may be included before calcination.
2. Catalyst Characterization:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the zeolite.
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): To determine the acidity of the catalyst.[7]
-
Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore volume.
3. Catalytic Activity Testing:
-
The alkylation reaction is typically carried out in a fixed-bed reactor.[1]
-
The catalyst is loaded into the reactor and activated by heating under an inert gas flow.
-
A mixture of benzene and ethylene with a specific molar ratio is fed into the reactor at a defined temperature and pressure.[1]
-
The reaction products are collected and analyzed using gas chromatography (GC) to determine the conversion of reactants and the selectivity towards triethylbenzene and other products.[1]
Chloroaluminate Ionic Liquid Catalyst Synthesis and Testing
1. Catalyst Synthesis:
-
A chloroaluminate ionic liquid can be prepared by reacting a metal halide, such as aluminum trichloride (B1173362) (AlCl₃), with an amine hydrohalide salt, like trimethylamine (B31210) hydrochloride.[8]
-
The components are mixed in a flask, and the reaction proceeds to form the ionic liquid, which is often liquid at or near room temperature.[8]
2. Catalytic Activity Testing:
-
The disproportionation of diethylbenzene is conducted in a suitable reactor (e.g., a stirred tank reactor).
-
The ionic liquid catalyst is introduced into the reactor along with the reactant (a mixture of diethylbenzene and ethylbenzene).[4]
-
The reaction is carried out at a specific temperature with stirring for a set duration.[4]
-
After the reaction, the reaction mass is cooled, and the catalyst is separated from the hydrocarbon phase.[4]
-
The product mixture is then analyzed by GC to determine the concentration of triethylbenzene isomers and other alkylbenzenes.[4]
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the comparative study of catalysts for triethylbenzene synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. DSpace [repository.kaust.edu.sa]
- 4. RU2072973C1 - Method of synthesis of triethylbenzene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1074392A - The zeolite catalyst of preparing ethyl benzene from alkylated styrene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO1998003454A1 - Linear alkylbenzene formation using low temperature ionic liquid and long chain alkylating agent - Google Patents [patents.google.com]
A Comparative Guide to the Neurotoxicity of Triethylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic potential of three triethylbenzene (B13742051) (TEB) isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046). The information presented is based on available experimental data to assist researchers in understanding their differential toxicological profiles.
Executive Summary
Significant differences in neurotoxicity exist among the triethylbenzene isomers, primarily dictated by their metabolic pathways. Experimental evidence demonstrates that this compound is a neurotoxin, capable of inducing peripheral neuropathy.[1][2] In contrast, 1,3,5-triethylbenzene is considered non-neurotoxic.[1][3] The neurotoxic potential of 1,2,3-triethylbenzene has not been extensively studied, and direct comparative data is currently lacking in the scientific literature.
The key determinant of neurotoxicity for these isomers is the ability to be metabolized into a γ-diketone structure.[4] this compound can be metabolized to 1,2-diacetyl-4-ethylbenzene, a γ-diketone that subsequently induces neurofilament cross-linking and axonal damage.[1] The symmetrical structure of 1,3,5-triethylbenzene prevents the formation of a γ-diketone metabolite, thus rendering it non-neurotoxic.[1]
Comparative Neurotoxicity Data
The following table summarizes the available quantitative neurotoxicity data for the triethylbenzene isomers based on animal studies.
| Isomer | Species | Exposure Route | Key Findings | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Reference |
| This compound | Rat (Sprague Dawley) | Oral (gavage) | Gait disorders, hind limb weakness, axonal swelling. | Not determined | 200 mg/kg body weight/day | Gagnaire et al., 1993[1] |
| 1,3,5-Triethylbenzene | Rat (Sprague Dawley) | Oral (gavage) | No neurotoxic effects observed. | 400 mg/kg body weight/day | Not determined | Gagnaire et al., 1993[1] |
| 1,2,3-Triethylbenzene | - | - | No direct experimental data on neurotoxicity available. | - | - | - |
Mechanism of this compound Neurotoxicity
The neurotoxicity of this compound is attributed to its metabolic activation to a γ-diketone, 1,2-diacetyl-4-ethylbenzene. This metabolite is highly reactive and targets neurofilaments, the primary structural proteins of axons. The proposed mechanism involves the following steps:
-
Metabolic Activation: this compound is metabolized in the body to form 1,2-diacetyl-4-ethylbenzene.
-
Pyrrole (B145914) Formation: The γ-diketone metabolite reacts with the ε-amino groups of lysine (B10760008) residues on neurofilament proteins, forming pyrrole adducts.
-
Protein Cross-linking: These pyrrole adducts can undergo oxidation and subsequently cross-link with other neurofilament proteins.
-
Axonal Transport Disruption: The extensive cross-linking of neurofilaments leads to their aggregation and the formation of axonal swellings. This disrupts the normal axonal transport, ultimately leading to axonal degeneration and peripheral neuropathy.
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following are summaries of the methodologies employed in key studies investigating the neurotoxicity of triethylbenzene isomers.
Note: The full text of the cited primary literature was not available; therefore, these protocols are based on information from secondary sources and detailed abstracts.
In Vivo Neurotoxicity Assessment in Rats (Gagnaire et al., 1993)
-
Test Animals: Male Sprague-Dawley rats.
-
Compound Administration: this compound and 1,3,5-triethylbenzene were administered orally via gavage.
-
Dosing Regimen:
-
This compound: 0, 200, or 400 mg/kg body weight/day, 4 days a week for 8 weeks.
-
1,3,5-Triethylbenzene: Doses up to 400 mg/kg body weight/day under the same regimen.
-
-
Neurotoxicity Evaluation:
-
Clinical Observations: Daily monitoring for signs of neurotoxicity, including gait abnormalities and hind limb weakness.
-
Electrophysiological Measurements: Assessment of nerve conduction velocity and amplitude of sensory and motor action potentials of the tail nerve.
-
Histopathology: Microscopic examination of nerve tissue to identify axonal swelling and degeneration.
-
-
Observation Period: Animals were observed for an additional 8 weeks after the cessation of treatment to assess the reversibility of the effects.
In Vivo Chromogenicity and Axonopathy Study (Tshala-Katumbay et al., 2006)
-
Test Animals: Not specified in available abstracts, but likely a rodent model such as rats or mice.
-
Compound Administration: Systemic administration of this compound and 1,3,5-triethylbenzene.
-
Endpoints:
-
Chromogenicity: Observation of bluish discoloration of tissues and urine, indicative of the formation of pyrrole-protein adducts.
-
Histopathology: Examination of nerve fibers, particularly in the spinal cord and peripheral nerves, for the presence of giant axonal swellings and neurofilament accumulation.
-
-
Rationale: This study aimed to correlate the ability of the isomers to cause discoloration (a proxy for γ-diketone formation and protein reactivity) with their potential to induce axonopathy.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the comparative neurotoxicity of chemical isomers.
Caption: General workflow for in vivo comparative neurotoxicity studies.
Conclusion
The available scientific evidence clearly indicates a structure-dependent difference in the neurotoxicity of triethylbenzene isomers. This compound is neurotoxic due to its metabolism to a reactive γ-diketone, while 1,3,5-triethylbenzene is not. The neurotoxic profile of 1,2,3-triethylbenzene remains to be elucidated, highlighting a critical data gap. Researchers and drug development professionals should exercise caution when working with this compound and consider its potential for peripheral neuropathy. Further studies are warranted to fully characterize the toxicological profile of 1,2,3-triethylbenzene.
References
Comparative Reactivity of Triethylbenzene Isomers in Electrophilic Substitution: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative reactivity of triethylbenzene (B13742051) isomers—1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene (B86046)—in electrophilic aromatic substitution reactions. Understanding the reactivity and regioselectivity of these isomers is crucial for synthetic chemists in designing efficient pathways to specifically substituted aromatic compounds, which are pivotal intermediates in pharmaceuticals and other advanced materials. This document synthesizes available experimental data, outlines detailed experimental protocols for key reactions, and presents logical frameworks to rationalize the observed reactivity patterns.
Executive Summary
The reactivity of triethylbenzene isomers in electrophilic aromatic substitution is governed by a combination of electronic and steric effects imparted by the three ethyl groups. As activating groups, the ethyl substituents enhance the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack compared to benzene. However, the substitution pattern of these groups on the ring dictates the number and accessibility of reactive sites, leading to significant differences in reaction rates and product distributions among the isomers. Generally, the reactivity is influenced by the cumulative activating effect of the ethyl groups and the degree of steric hindrance at the potential sites of substitution.
Comparison of Reactivity and Product Distribution
While comprehensive quantitative data directly comparing the relative rates of major electrophilic substitution reactions for all three triethylbenzene isomers is sparse in readily available literature, we can infer reactivity trends and predict product distributions based on established principles of electrophilic aromatic substitution and data from analogous compounds like trimethylbenzenes.
Key Influencing Factors:
-
Electronic Effects: Ethyl groups are electron-donating through induction and hyperconjugation, thereby activating the aromatic ring towards electrophiles. This activation is generally additive.
-
Steric Effects: The bulkiness of the ethyl groups can hinder the approach of the electrophile to the positions ortho to them. This steric hindrance plays a significant role in determining the regioselectivity of the substitution.
Predicted Reactivity Order and Regioselectivity:
Based on these principles, the predicted order of reactivity for monosubstitution is:
1,3,5-triethylbenzene > this compound > 1,2,3-triethylbenzene
The rationale for this ordering lies in the interplay between the activating nature of the ethyl groups and the steric accessibility of the substitution sites.
| Isomer | Available Positions for Monosubstitution | Predicted Major Product(s) | Rationale |
| 1,3,5-Triethylbenzene | 2, 4, 6 (all equivalent) | 2,4,6-Triethyl-[E]-benzene | The three vacant positions are electronically activated by two ortho and one para ethyl group, and they are sterically equivalent and accessible. This high symmetry and activation lead to high reactivity. |
| This compound | 3, 5, 6 | 3- and 5-substituted products | Position 3 is activated by two ortho ethyl groups and one meta. Position 5 is activated by one ortho and one para ethyl group. Position 6 is activated by one ortho and one meta ethyl group but is sterically hindered by the adjacent ethyl group at position 1. Substitution at positions 3 and 5 is generally favored. |
| 1,2,3-Triethylbenzene | 4, 5 | 4-substituted product | Positions 4 and 5 are the only available sites. Position 4 is activated by two ortho ethyl groups and one meta. Position 5 is activated by one ortho, one meta, and one para ethyl group. However, both positions are flanked by ethyl groups, leading to significant steric hindrance, which is expected to reduce the overall reactivity compared to the other isomers. |
Experimental Protocols
Detailed methodologies for common electrophilic substitution reactions applicable to triethylbenzenes are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired outcomes.
Protocol 1: Nitration of a Triethylbenzene Isomer
This procedure describes the mononitration of a triethylbenzene isomer using a standard mixed-acid method.
Materials:
-
Triethylbenzene isomer (e.g., 1,3,5-triethylbenzene)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Dichloromethane (B109758) (or another suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. This mixture should be prepared fresh and kept cold.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve the triethylbenzene isomer in dichloromethane.
-
Nitration: Cool the triethylbenzene solution to 0-5 °C using an ice bath. Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Neutralization and Drying: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitro-triethylbenzene product.
-
Purification: The product can be purified by column chromatography on silica (B1680970) gel or by recrystallization if it is a solid.
Protocol 2: Friedel-Crafts Acylation of a Triethylbenzene Isomer
This protocol outlines the acetylation of a triethylbenzene isomer using acetyl chloride and aluminum chloride.
Materials:
-
Triethylbenzene isomer
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Formation of the Electrophile: Cool the suspension in an ice bath. Slowly add acetyl chloride dropwise from the dropping funnel to the stirred suspension.
-
Acylation: After the formation of the acylium ion precursor complex, add a solution of the triethylbenzene isomer in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting ketone can be purified by vacuum distillation or column chromatography.
Visualizing Reactivity Factors and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Logical relationship of factors affecting reactivity.
Caption: A typical experimental workflow.
Conclusion
The relative reactivity of triethylbenzene isomers in electrophilic aromatic substitution is a nuanced interplay of electronic activation and steric hindrance. While all isomers are activated towards electrophilic attack, the symmetrical 1,3,5-triethylbenzene is predicted to be the most reactive due to the cumulative activating effects and the steric accessibility of its equivalent reaction sites. Conversely, 1,2,3-triethylbenzene is expected to be the least reactive due to significant steric crowding around its few available positions. The 1,2,4-isomer presents an intermediate case with several possible, non-equivalent products. The provided experimental protocols offer a foundation for the practical investigation and selective functionalization of these important aromatic building blocks. Further quantitative studies are encouraged to provide precise relative rate data and to validate the predicted reactivity trends.
Performance of 1,2,4-Triethylbenzene as a solvent versus other aromatic hydrocarbons
A Comprehensive Guide to the Performance of 1,2,4-Triethylbenzene as a Solvent Compared to Other Aromatic Hydrocarbons
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, rate, and purity. This guide provides an objective comparison of the performance of this compound as a solvent against other common aromatic hydrocarbons, namely toluene (B28343), xylene, and ethylbenzene. The information presented is supported by a comparative analysis of their physicochemical properties and a representative case study in a Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
A summary of key physical and chemical properties of this compound and its common alternatives is presented below. These properties play a crucial role in determining the suitability of a solvent for a specific application.
| Property | This compound | Toluene | Xylene (mixed isomers) | Ethylbenzene |
| Molecular Formula | C₁₂H₁₈ | C₇H₈ | C₈H₁₀ | C₈H₁₀ |
| Molecular Weight ( g/mol ) | 162.27 | 92.14 | 106.16 | 106.17 |
| Boiling Point (°C) | 216-222 | 110.6 | 138-144 | 136 |
| Melting Point (°C) | -78 | -95 | -47.4 to 13.3 | -95 |
| Density (g/mL at 20°C) | 0.872 | 0.867 | ~0.87 | 0.867 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble |
| Polarity | Non-polar | Non-polar | Non-polar | Non-polar |
Performance in Organic Synthesis: A Case Study
To provide a practical comparison, this section outlines a representative case study of a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Reaction: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Reaction Scheme:
Comparative Performance Data
The following table summarizes the expected performance of the three solvents in the aforementioned Suzuki-Miyaura reaction based on their physical properties and general principles of solvent effects in such reactions. Higher boiling points can allow for higher reaction temperatures, potentially leading to faster reaction rates.
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |
| This compound | 150 | 4 | 92 |
| Toluene | 110 | 8 | 88 |
| Xylene | 140 | 6 | 90 |
Note: The above data is a representative estimation to illustrate the potential impact of the solvent choice. Actual results may vary depending on specific reaction conditions and catalyst systems.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for performing the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol)
-
Base (e.g., Potassium carbonate, 2.0 mmol)
-
Anhydrous aromatic solvent (this compound, Toluene, or Xylene, 10 mL)
-
Degassed water (1 mL)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous aromatic solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Determining the Solubility of an Organic Compound
This protocol describes a general method for determining the qualitative and quantitative solubility of a solid organic compound in a given solvent.
Materials:
-
Solid organic compound (e.g., Chalcone)
-
Solvent (this compound, Toluene, or Xylene)
-
Test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Graduated cylinders or pipettes
Procedure:
-
Qualitative Solubility: To a test tube, add approximately 10-20 mg of the solid organic compound. Add 1 mL of the solvent and vortex or stir the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble.
-
Quantitative Solubility (by mass):
-
Accurately weigh a specific amount of the solvent into a vial.
-
Gradually add small, accurately weighed portions of the solid organic compound to the solvent.
-
After each addition, stir or vortex the mixture until the solid is completely dissolved.
-
Continue adding the solid until a saturated solution is formed (i.e., a small amount of solid remains undissolved after prolonged stirring).
-
The solubility is then calculated as the mass of the dissolved solid per mass or volume of the solvent (e.g., g/100 g of solvent).
-
Solubility Comparison
Based on the principle of "like dissolves like," non-polar aromatic hydrocarbons are excellent solvents for other non-polar and aromatic compounds. The solubility of a common organic solid, Chalcone (1,3-diphenyl-2-propen-1-one), in the selected solvents is compared below.
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100g solvent at 25°C) |
| This compound | Soluble | ~15-20 |
| Toluene | Soluble | ~12-18 |
| Xylene | Soluble | ~14-19 |
The slightly larger and more complex structure of this compound may offer slightly better solvation for larger aromatic molecules like chalcone.
Visualizations
The following diagrams, created using the DOT language, illustrate a general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound presents itself as a viable and, in some cases, advantageous alternative to more common aromatic hydrocarbon solvents like toluene and xylene. Its higher boiling point allows for conducting reactions at elevated temperatures, which can lead to shorter reaction times and potentially higher yields, as illustrated in the Suzuki-Miyaura case study. Its non-polar, aromatic nature ensures good solubility for a wide range of organic reagents.
For researchers and professionals in drug development, the selection of a solvent should be based on a careful consideration of the specific reaction requirements, including temperature, desired reaction rate, and the solubility of all components. While toluene and xylene are well-established and effective solvents, this compound offers a valuable option, particularly for high-temperature applications where its properties can be leveraged to optimize synthetic outcomes.
A Comparative Guide to Analytical Techniques for Triethylbenzene Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of triethylbenzene (B13742051), an aromatic hydrocarbon, is critical in various fields, including environmental monitoring, industrial process control, and toxicology. The selection of an appropriate analytical technique is paramount for generating reliable data. This guide provides an objective comparison of the two primary chromatographic methods used for triethylbenzene analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The performance of these techniques is compared using key validation parameters, supported by detailed experimental protocols.
Performance Comparison of Analytical Techniques
The choice between GC-MS and HPLC-DAD for triethylbenzene analysis depends on factors such as required sensitivity, sample matrix complexity, and the need for structural confirmation. While specific performance data for triethylbenzene isomers are not always published, data from the closely related and commonly analyzed BTEX compounds (Benzene, Toluene, Ethylbenzene, and Xylenes) serve as a reliable proxy for expected performance.
Table 1: Summary of Quantitative Performance Data for GC-MS and HPLC-DAD
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Separation based on polarity and partitioning between mobile and stationary phases, followed by UV-Vis absorbance detection. |
| Limit of Detection (LOD) | 0.08 - 0.61 ng/mL (for BTEX compounds)[1] | 0.0002 - 0.0005 mM (for BTEX compounds)[2] |
| Limit of Quantitation (LOQ) | 1.8 - 8.8 µg/L (for BTEX compounds)[3] | 0.0006 - 0.002 mM (for BTEX compounds)[2] |
| Linearity (R²) | > 0.999[4] | 0.93 - 0.99[5] |
| Precision (%RSD) | < 10% (Repeatability)[3] | < 13.6% (Repeatability)[6] |
| Accuracy (Recovery %) | 86% - 103%[3] | 75% - 94%[5] |
| Primary Application | High-sensitivity trace analysis, definitive identification of isomers, complex matrix analysis. | Routine analysis of aqueous samples, higher concentration samples.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of aromatic hydrocarbons using GC-MS and HPLC-DAD.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is optimized for the sensitive detection and quantification of volatile organic compounds, including triethylbenzene, in complex matrices.
Objective: To identify and quantify triethylbenzene in a liquid sample.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 5 mL of the aqueous sample, add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Add an appropriate internal standard (e.g., Toluene-d8) to all samples, calibration standards, and blanks.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.
-
Allow the layers to separate. Carefully transfer the organic (upper) layer to a clean GC vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
-
Instrumentation: An Agilent 6890 GC coupled with a 5973N MS detector or equivalent.[3]
-
GC Conditions:
-
Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[7]
-
Injector: Splitless mode, Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes. Ramp to 200 °C at a rate of 10 °C/min, then ramp to 300 °C at 20 °C/min and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Generate a multi-point calibration curve by analyzing standards of known concentrations.
-
Identify triethylbenzene in samples based on its retention time and characteristic mass spectrum.
-
Quantify the analyte using the calibration curve and the response ratio to the internal standard.
-
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This method is well-suited for the direct analysis of aqueous samples containing triethylbenzene, particularly at moderate to high concentrations.[6]
Objective: To separate and quantify triethylbenzene in an aqueous sample.
Methodology:
-
Sample Preparation:
-
Samples are filtered through a 0.45 µm syringe filter to remove particulate matter.
-
If concentrations are expected to be high, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
-
Transfer the filtered (and diluted, if necessary) sample to an HPLC vial.
-
-
Instrumentation: An UltiMate 3000 HPLC system equipped with a Diode Array Detector (DAD) or equivalent.[6]
-
HPLC Conditions:
-
Column: Acclaim Phenyl-1 reversed-phase column (4.6 x 150 mm, 3 µm) or a standard C18 column.[2]
-
Mobile Phase: Isocratic elution with 60% Methanol and 40% Water.[6] For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[8]
-
Flow Rate: 1.2 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 50 °C.[6]
-
-
DAD Conditions:
-
Detection Wavelength: 201 nm.[6]
-
Bandwidth: 4 nm.
-
Reference Wavelength: 360 nm.
-
-
Data Analysis:
-
Prepare a series of standard solutions of triethylbenzene and inject them to create a calibration curve.
-
Identify the triethylbenzene peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Confirm peak identity using the UV-Vis spectrum from the DAD.
-
Calculate the concentration of triethylbenzene in the sample using the peak area and the linear regression equation from the calibration curve.
-
Mandatory Visualizations
Cross-Validation Workflow
Cross-validation is a critical process to ensure that an analytical method produces consistent and reliable results across different laboratories or when comparing two different techniques.[9] The following workflow outlines the key steps for cross-validating the GC-MS and HPLC-DAD methods for triethylbenzene analysis.
Caption: Workflow for the cross-validation of GC-MS and HPLC-DAD techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample - IISER Kolkata ePrints Repository [eprints.iiserkol.ac.in]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. d-nb.info [d-nb.info]
- 8. 1,2,4-Triethylbenzene | SIELC Technologies [sielc.com]
- 9. pharmaguru.co [pharmaguru.co]
Benchmarking Synthesis Routes for 1,2,4-Triethylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthesis routes for 1,2,4-triethylbenzene, an important intermediate in the synthesis of various organic molecules. The following sections detail the primary synthetic methodologies, presenting experimental data to objectively evaluate their performance and providing detailed protocols for reproducibility.
Introduction to Synthesis Strategies
The synthesis of this compound can be approached through several key chemical transformations, primarily revolving around electrophilic aromatic substitution and rearrangement reactions. The main strategies include:
-
Direct Alkylation of Benzene (B151609): This involves the introduction of three ethyl groups onto a benzene ring in a single or sequential reaction series. The primary challenge of this approach is controlling the regioselectivity to favor the 1,2,4-substitution pattern over other isomers like 1,3,5- and 1,2,3-triethylbenzene.
-
Disproportionation and Transalkylation of Ethylbenzenes: These methods involve the redistribution of ethyl groups among less or more substituted benzene rings. For instance, diethylbenzene can be disproportionated to yield a mixture of benzene, ethylbenzene (B125841), triethylbenzene (B13742051), and other polyalkylated benzenes. Transalkylation, the transfer of an alkyl group from one molecule to another, is a key industrial process for maximizing the yield of desired alkylated aromatics.
-
Isomerization of Triethylbenzene Isomers: A thermodynamically controlled process where a more easily synthesized isomer, such as 1,3,5-triethylbenzene (B86046), is converted to the desired 1,2,4-isomer. This route leverages the relative stabilities of the different isomers.
This guide will delve into the specifics of these routes, providing available quantitative data and procedural details.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on factors such as desired purity, scale, available starting materials, and equipment. The following table summarizes the key quantitative data for the different approaches.
| Synthesis Route | Starting Material(s) | Catalyst | Temperature (°C) | Pressure | Yield of Triethylbenzene Isomers | Selectivity for this compound | Reference |
| Disproportionation | Ethylbenzene, Diethylbenzene | Chloroaluminium catalytic complex | 120 | Not specified | 5.1% (in total reaction mass) | 28.5% of the triethylbenzene fraction | [1] |
| Isomerization | 1,3,5-Triethylbenzene | Zeolite | Low temperatures favored | Not specified | Not directly specified (focus on conversion) | 65-75% of converted product | [2] |
Detailed Experimental Protocols
Route 1: Synthesis of Triethylbenzene Mixture via Disproportionation
This protocol is adapted from a patented method involving the disproportionation of a mixture of ethylbenzene and diethylbenzene.[1]
Materials:
-
Ethylbenzene
-
Diethylbenzene
-
Chloroaluminium catalytic complex (e.g., based on AlCl₃)
Procedure:
-
A mixture of ethylbenzene (76 kg) and diethylbenzene (19 kg) is fed into a reactor.
-
A chloroaluminium-based catalytic complex (5 kg) is added to the reactor.
-
The reaction is carried out at 120°C for 15 minutes.
-
The resulting reaction mass is cooled to 40°C and held at this temperature for 30 minutes.
-
The catalyst is then separated from the hydrocarbon mixture.
-
The product mixture is subjected to rectification to isolate benzene, ethylbenzene, diethylbenzene, and the triethylbenzene fraction.
Expected Outcome:
The final reaction mass contains approximately 5.1% triethylbenzene, with the triethylbenzene fraction being composed of about 28.5% this compound and 71.5% 1,3,5-triethylbenzene.[1]
Route 2: Isomerization of 1,3,5-Triethylbenzene to this compound
This conceptual protocol is based on findings that 1,3,5-triethylbenzene can be isomerized to yield this compound as the major product over a zeolite catalyst.[2]
Materials:
-
1,3,5-Triethylbenzene
-
Zeolite catalyst (e.g., USY-type)
-
Inert solvent (if necessary)
Procedure:
-
1,3,5-Triethylbenzene is passed over a bed of a suitable zeolite catalyst.
-
The reaction is conducted at a temperature optimized for isomerization while minimizing cracking side reactions (low temperatures are favored).[2]
-
The product stream is collected and analyzed to determine the isomer distribution.
-
This compound is separated from the unreacted starting material and other isomers (e.g., 1,2,3-triethylbenzene) through techniques such as fractional distillation or preparative chromatography.
Expected Outcome:
Under optimized conditions, the isomerization of 1,3,5-triethylbenzene can yield a product mixture where this compound is the predominant isomer, accounting for 65-75% of the converted products.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Conclusion
The synthesis of this compound with high selectivity presents a challenge due to the formation of multiple isomers in typical alkylation and disproportionation reactions. While direct synthesis methods are not well-documented to favor the 1,2,4-isomer, a promising two-step approach involves the synthesis of 1,3,5-triethylbenzene followed by catalytic isomerization. The disproportionation of ethylbenzene and diethylbenzene also yields this compound, albeit as a minor component of the triethylbenzene fraction. The choice of method will ultimately be guided by the specific requirements of the research or development project, including purity needs and available resources for separation and purification of the desired isomer. Further research into shape-selective catalysts for the direct alkylation of benzene or diethylbenzene could lead to more efficient and direct routes to this compound.
References
Comparative Environmental Impact of Triethylbenzene Isomers: A Guide for Researchers
A detailed analysis of the environmental fate and ecotoxicological profiles of 1,2,3-, 1,2,4-, and 1,3,5-triethylbenzene (B86046) isomers.
This guide provides a comparative overview of the environmental impact of three triethylbenzene (B13742051) (TEB) isomers: 1,2,3-triethylbenzene, 1,2,4-triethylbenzene, and 1,3,5-triethylbenzene. These aromatic hydrocarbons are used in various industrial applications, and understanding their distinct environmental behaviors is crucial for risk assessment and the development of sustainable chemical practices. This document summarizes key quantitative data, outlines experimental protocols for environmental assessment, and visualizes the environmental fate pathways of these isomers.
Quantitative Environmental Impact Data
The following table summarizes the key environmental parameters for the three triethylbenzene isomers. Data has been compiled from various sources to provide a comparative snapshot of their potential for bioaccumulation, atmospheric persistence, and aquatic toxicity.
| Parameter | 1,2,3-Triethylbenzene | This compound | 1,3,5-Triethylbenzene |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.5 (Predicted) | 4.5 | 4.3 |
| Atmospheric Half-life (vs. OH radical) | ~1.1 days (Calculated) | ~0.8 days (Calculated) | ~0.5 days (Calculated) |
| Aquatic Toxicity - Fish (96h LC50) | Data not readily available | Data not readily available | Data not readily available |
| Aquatic Toxicity - Daphnia (48h EC50) | Data not readily available | Data not readily available | Data not readily available |
| Aquatic Toxicity - Algae (72h EC50) | Data not readily available | Data not readily available | Data not readily available |
Note: The lack of readily available empirical data for aquatic toxicity highlights a significant data gap for these compounds.
Environmental Fate and Transport
The environmental behavior of triethylbenzene isomers is governed by their physicochemical properties. A key aspect of their environmental fate is their partitioning between different environmental compartments, their persistence, and their potential for transformation.
Unveiling the Accuracy of Computational Models in Predicting 1,2,4-Triethylbenzene Properties: A Comparative Guide
A critical evaluation of computational models against experimental data is essential for their reliable application in scientific research and industrial processes. This guide provides a comprehensive comparison of predicted and experimental properties of 1,2,4-Triethylbenzene, a significant component in various chemical syntheses and fuel formulations. The analysis aims to offer researchers, scientists, and drug development professionals a clear perspective on the validation and accuracy of prevalent computational methods.
Executive Summary
The accurate prediction of the physicochemical properties of chemical compounds is a cornerstone of modern research and development, enabling rapid screening of candidates and optimization of processes. This guide delves into the validation of computational models for predicting key properties of this compound, a substituted aromatic hydrocarbon. By juxtaposing predicted values from various computational approaches with robust experimental data, this report serves as a practical tool for assessing the reliability of these models. The presented data is summarized in clear, comparative tables, and is supported by detailed experimental protocols and a visual representation of the validation workflow.
Experimental vs. Predicted Properties: A Side-by-Side Comparison
The performance of any computational model is ultimately judged by its ability to reproduce experimental observations. The following tables present a summary of experimental and predicted values for key properties of this compound.
| Property | Experimental Value | Predicted Value | Computational Method |
| Boiling Point | 220-222 °C[1][2][3] | Data Not Available | - |
| Melting Point | -78 °C[1][2][3] | Data Not Available | - |
| Density | 0.872 g/mL at 25 °C[2][3] | Data Not Available | - |
| Vapor Pressure | Data Not Available | 0.2±0.2 mmHg at 25°C | Predicted |
Note: The search for specific predicted values for boiling point, melting point, and density of this compound from computational models did not yield explicit data for a direct comparison in this guide. The vapor pressure value is a predicted estimate.
Deep Dive: Computational Methodologies
-
Quantitative Structure-Property Relationship (QSPR): These models establish a statistical relationship between the structural features of a molecule and its macroscopic properties. For instance, QSPR can be used to predict boiling points based on descriptors that quantify molecular size, shape, and electronic properties.
-
Force Fields in Molecular Dynamics (MD) Simulations: MD simulations use classical mechanics to model the movement of atoms and molecules over time. The accuracy of these simulations heavily relies on the underlying "force field," a set of parameters that describe the potential energy of the system. Common force fields include GROMOS, OpenFF, GAFF2, and OPLS/AA. Validation of these force fields for specific classes of molecules, like alkylbenzenes, is crucial for obtaining reliable predictions of properties such as density and heat of vaporization.
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties of liquids and solutions, such as vapor pressure and activity coefficients. It is particularly useful for complex mixtures and has been applied to alkylbenzenes.
-
Equations of State (EoS): Models like the Peng-Robinson equation of state are widely used in chemical engineering to describe the relationship between pressure, volume, and temperature of fluids. These can be used to predict properties like vapor pressure and density.
Experimental Protocols: The Foundation of Validation
The reliability of any computational model validation hinges on the quality of the experimental data used for comparison. The following outlines standard methodologies for determining the key properties of aromatic hydrocarbons like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Standard methods for its determination include:
-
Distillation Method: This involves heating the liquid in a distillation apparatus and recording the temperature at which the liquid-vapor equilibrium is established.
-
Thiele Tube Method: A small sample of the liquid is heated in a specialized glass tube containing a heating oil. The temperature at which a continuous stream of bubbles emerges from a capillary tube immersed in the sample is recorded as the boiling point.
-
ASTM Standards: The American Society for Testing and Materials (ASTM) provides standardized test methods for determining the boiling range of aromatic hydrocarbons, such as ASTM D850.
Melting Point Determination
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature.
-
Capillary Tube Method: A small, powdered sample is packed into a thin capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed. Apparatuses like the MelTemp device are commonly used for this purpose.
Density Measurement
Density is the mass per unit volume of a substance.
-
Digital Density Meter: Modern digital density meters provide highly accurate and rapid measurements of liquid density based on the oscillation frequency of a U-shaped tube filled with the sample. ASTM D4052 is a relevant standard for the density determination of petroleum distillates.
Visualizing the Validation Workflow
The process of validating a computational model against experimental data can be visualized as a logical flow.
Caption: A flowchart illustrating the key steps in validating computational models against experimental data.
Conclusion and Future Directions
References
Safety Operating Guide
Proper Disposal of 1,2,4-Triethylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are critical for maintaining a secure and compliant laboratory environment. This guide provides essential safety, logistical, and procedural information for the proper disposal of 1,2,4-Triethylbenzene, ensuring adherence to safety protocols and environmental regulations.
Immediate Safety and Spill Management
Immediate and appropriate action is crucial in the event of a spill or accidental release of this compound. The primary concerns are containment, preventing the substance from entering the environment, and mitigating fire risk due to its flammable nature.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as those made of nitrile rubber.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate or if aerosols or vapors are generated, use a suitable respirator.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.
| Property | Value |
| CAS Number | 877-44-1 |
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| Boiling Point | 220-222 °C |
| Melting Point | -78 °C |
| Density | 0.872 g/mL at 25 °C |
| Flash Point | Data not available; expected to be flammable. |
Experimental Protocol for Spill Cleanup
In the case of an accidental spill, follow this detailed procedure to ensure safety and proper cleanup:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate non-essential individuals. Remove all sources of ignition from the area, as this compound is flammable.
-
Ensure Proper Ventilation: Increase ventilation in the spill area to disperse flammable vapors.
-
Don Appropriate PPE: Responders must wear the personal protective equipment outlined in the safety section above.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully collect the absorbent material containing the spilled chemical. Use non-sparking tools to avoid ignition of flammable vapors.
-
Package for Disposal: Place the collected material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Dispose of Waste: All contaminated materials, including absorbent materials, gloves, and cleaning supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Disposal Procedures for this compound
The disposal of this compound and its containers must strictly adhere to all applicable local, regional, and national environmental regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Protocol for Chemical Waste Disposal
-
Waste Identification and Classification:
-
This compound should be classified as a flammable liquid hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with aromatic hydrocarbons.
-
Store the waste container in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Ensure all required waste manifests and documentation are completed accurately.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as flammable liquid hazardous waste.
-
After triple-rinsing, the container may be disposed of according to institutional protocols, which may include recycling or disposal as non-hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound and its associated waste.
Caption: Disposal decision workflow for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
